molecular formula C9H6BrN B118868 7-Bromoisoquinoline CAS No. 58794-09-5

7-Bromoisoquinoline

カタログ番号: B118868
CAS番号: 58794-09-5
分子量: 208.05 g/mol
InChIキー: KABRXLINDSPGDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromoisoquinoline is a synthetic intermediate useful for pharmaceutical synthesis.

特性

IUPAC Name

7-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABRXLINDSPGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482729
Record name 7-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58794-09-5
Record name 7-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 7-Bromoisoquinoline (CAS: 58794-09-5)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical overview of 7-Bromoisoquinoline, a key heterocyclic building block for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's physicochemical properties, synthesis methodologies, chemical applications, and safety protocols.

Core Compound Identification

This compound is a halogenated aromatic heterocycle. The isoquinoline (B145761) scaffold itself is a structural motif found in a wide array of natural alkaloids and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The bromine atom at the 7-position serves as a versatile synthetic handle, making this compound a valuable intermediate for creating more complex molecules.[3]

IdentifierValue
CAS Number 58794-09-5[4][5][6]
Molecular Formula C₉H₆BrN[4][5][6]
IUPAC Name This compound[5][6]
SMILES Brc1ccc2ccncc2c1[4]
InChI Key KABRXLINDSPGDF-UHFFFAOYSA-N[4][5][7]

Physicochemical and Spectroscopic Data

This compound is typically an off-white to light yellow crystalline solid at room temperature.[4][8][9] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 208.05 - 208.1 g/mol [4][5][6]
Melting Point 67-72 °C[9]
Boiling Point 312.3 °C at 760 mmHg[8]
Density 1.6 ± 0.1 g/cm³[8]
Flash Point 113 °C (closed cup)[8]
Appearance Crystalline Solid[4]

Table 2: Solubility Data

SolventConcentration
DMF 30 mg/mL
DMSO 30 mg/mL
Ethanol 30 mg/mL
Ethanol:PBS (pH 7.2) (1:8) 0.5 mg/mL
Source:[4]

Table 3: Spectroscopic Data

TypeData
UV max (λmax) 222, 260, 268, 314, 328 nm
¹H NMR (500MHz, CDCl₃) δ 9.18 (s, 1H), 8.55 (d, J=6 Hz, 1H), 8.12 (d, J=0.5 Hz, 1H), 7.75 (dd, J₁=9 Hz, J₂=10.5Hz, 1H), 7.70 (d, J=8.5 Hz, 1H), 7.62 (d, J=5.5 Hz, 1H)
Sources:[4][10]

Synthesis and Manufacturing

The synthesis of this compound can be challenging. Classical methods like the Pomeranz-Fritsch reaction often result in low yields (around 20%) and produce a nearly 1:1 mixture of 5-bromo and 7-bromo isomers, which are difficult to separate.[10] An alternative, multi-step synthesis route provides higher yields and purity.

Experimental Protocol: Multi-Step Synthesis

This protocol describes a method starting from 1,2,3,4-tetrahydroisoquinoline (B50084).[1]

Step 1: N-Chlorination

  • Dissolve 1,2,3,4-tetrahydroisoquinoline (4.0 mol) in dichloromethane (B109758) (5 L).

  • Slowly add sodium hypochlorite (B82951) solution (2730 g) while stirring vigorously at room temperature.

  • Continue stirring for 2 hours.

  • Allow the layers to settle and separate the organic phase.

  • Wash the organic phase with water repeatedly until a starch-iodide test is negative for sodium hypochlorite.

  • Concentrate the solution under reduced pressure to yield the N-chloro intermediate.

Step 2: Nitration

  • Dissolve KNO₃ (2.0 mol) in concentrated sulfuric acid (1.5 L) and cool to -20°C for 30 minutes.

  • Transfer to an ice bath and slowly add the N-chloro intermediate from Step 1 (1.4 mol) with mechanical stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 1 hour).

  • Heat the mixture in an oil bath at 60°C for 6 hours.

  • Cool to room temperature and pour slowly into 4 L of crushed ice while stirring.

  • Filter the resulting solid precipitate and dry to obtain the nitrated intermediate.

Step 3: Aromatization

  • Add the nitrated intermediate from Step 2 (0.97 mol) and MnO₂ (6.8 mol) to diphenyl ether (1.5 L).

  • Heat the reaction at 210°C for 10 hours.

  • Cool the mixture and filter through diatomaceous earth to remove solids.

  • Distill the filtrate under reduced pressure to remove most of the solvent.

  • Add an equal volume of petroleum ether to the remaining solution while stirring to precipitate the solid.

  • Filter and dry the solid to obtain 7-nitroisoquinoline.

Step 4: Diazotization and Bromination

  • This step utilizes a non-aqueous diazotization-bromination method described as an improvement over classic Sandmeyer reactions.[10]

  • To a solution of the amino precursor (derived from the nitro compound of Step 3), add tert-butyl nitrite (B80452) (5 equiv) followed by benzyltrimethylammonium (B79724) tribromide (4 equiv).[1]

  • Allow the reaction to proceed at room temperature for 6 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Wash with water, remove the solvent under reduced pressure, and dissolve the residue in dichloromethane.

  • Purify by filtering through a short silica (B1680970) gel column, eluting with an Ethyl Acetate:Petroleum Ether mixture.

  • Concentrate the filtrate to yield the final product, this compound.[1]

G Synthesis Workflow for this compound start 1,2,3,4-Tetrahydroisoquinoline int1 N-Chloro Intermediate start->int1 N-Chlorination int2 Nitrated Intermediate int1->int2 Nitration int3 7-Nitroisoquinoline int2->int3 Aromatization int4 7-Aminoisoquinoline int3->int4 Reduction product This compound int4->product Diazotization/ Bromination reagent1 NaClO Dichloromethane reagent1->int1 reagent2 KNO₃ Conc. H₂SO₄ reagent2->int2 reagent3 MnO₂ Diphenyl Ether reagent3->int3 reagent4 Reduction (e.g., Fe/HCl) reagent4->int4 reagent5 t-BuONO BnMe₃NBr₃ reagent5->product

Caption: A multi-step synthesis route to produce this compound.

Chemical Reactivity and Applications

This compound is primarily valued as a synthetic intermediate for pharmaceutical synthesis.[4] Its utility stems from the C-Br bond at the 7-position, which acts as a versatile site for forming new carbon-carbon and carbon-heteroatom bonds.

Key Application: Cross-Coupling Reactions

The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C7 position, enabling the rapid diversification of the isoquinoline core to build libraries of compounds for drug discovery.[3]

Representative Protocol: Suzuki-Miyaura Coupling

While a specific protocol for this compound was not detailed in the search results, a general procedure representative for this class of reaction is as follows:

  • In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 equiv), a suitable boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Heat the reaction mixture with stirring at a temperature ranging from 80-110°C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 7-substituted isoquinoline derivative.

This reactivity has been demonstrated on similar scaffolds, such as the successful Suzuki coupling of 1-bromoisoquinolin-3-amines with o-nitrophenylboronic acid.[3] A notable application includes its use as an intermediate in the total synthesis of Cortistatin A, a potent anti-angiogenic agent.[11]

G Application of this compound in Synthesis start This compound process Suzuki-Miyaura Cross-Coupling start->process product Diverse Library of 7-Substituted Isoquinolines process->product Introduces 'R' group at C7 reagent1 Aryl/Alkyl Boronic Acid (R-B(OH)₂) reagent1->process reagent2 Palladium Catalyst & Base reagent2->process app1 Drug Discovery (e.g., Cortistatin A synthesis) product->app1 app2 Functional Materials Development product->app2

Caption: Logical workflow for creating diverse molecules from this compound.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[6][9] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6][9]
Sources:[6][9]
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][12]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12]

Storage and Stability

For long-term storage, the compound should be kept at -20°C, where it is stable for at least 4 years.[4] It can be shipped at room temperature in the continental US.[4] For stock solutions, storage at -80°C is recommended for up to 6 months.[11]

References

Physical properties of 7-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 7-Bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of this compound, a heterocyclic building block frequently utilized in pharmaceutical synthesis.[1] The information is presented to support research and development activities, offering readily accessible data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is a substituted isoquinoline (B145761) with the chemical formula C₉H₆BrN.[1][2][3] It typically presents as a solid at room temperature, with colors ranging from white to light yellow or orange.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₉H₆BrN
Molecular Weight 208.05 g/mol
Appearance White to light yellow crystalline solid/powder
Melting Point 65 - 73 °C
Boiling Point 312.3 °C (at 760 mmHg)
Density 1.56 - 1.61 g/cm³
Flash Point 113 °C (closed cup)
Solubility
WaterSlightly soluble
Ethanol30 mg/mL
DMSO30 mg/mL
DMF30 mg/mL
Ethanol:PBS (pH 7.2) (1:8)0.5 mg/mL
UV Absorption (λmax) 222, 260, 268, 314, 328 nm
Octanol-Water Partition Coeff. (XLogP3) 2.9

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity and is defined as the temperature at which a substance transitions from a solid to a liquid state.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (such as a Vernier Melt Station or similar device) is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to turn into a gas.

Methodology (Simple Distillation):

  • Apparatus Setup: A simple distillation apparatus is assembled in a fume hood, consisting of a round-bottom flask, a condenser, a thermometer placed at the vapor outlet, and a collection vessel.

  • Procedure: The this compound sample is placed in the round-bottom flask. The flask is heated gently.

  • Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will rise sharply and then stabilize. This stable temperature reading is the boiling point.

  • Data Recording: The temperature and the ambient atmospheric pressure are recorded. Boiling points are typically normalized to standard pressure (760 mmHg).

Solubility Assessment

Solubility is the ability of a solute (this compound) to dissolve in a solvent.

Methodology:

  • Solvent Selection: A range of standard solvents (e.g., water, ethanol, DMSO, DMF) are selected.

  • Procedure: A small, pre-weighed amount of this compound is added to a test tube or vial containing a known volume (e.g., 1 mL) of the solvent.

  • Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature. The sample is visually inspected for dissolution.

  • Quantification: If a quantitative measurement is needed (e.g., mg/mL), small, incremental amounts of the solute are added until saturation is reached (i.e., solid material no longer dissolves). The total mass of dissolved solute is then used to calculate the solubility.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure and identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed. The resulting ¹H and ¹³C NMR spectra would be compared against a reference spectrum or predicted chemical shifts to confirm the 7-bromo substitution pattern.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. The exact mass measurement can be used to confirm the molecular formula (C₉H₆BrN).

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for aromatic C-H, C=C, and C=N bonds, as well as the C-Br bond.

  • UV-Visible Spectroscopy: Measures the electronic absorption of the compound. The reported λmax values (222, 260, 268, 314, 328 nm) are characteristic of the conjugated aromatic system of this compound.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of a sample to confirm its identity as this compound.

G cluster_0 Initial Assessment cluster_1 Solubility & Solution Properties cluster_2 Structural Confirmation cluster_3 Final Verification A Sample Reception B Visual & Physical Inspection (Color, Form) A->B C Melting Point Determination B->C D Solubility Screening (Aqueous & Organic Solvents) C->D E UV-Vis Spectroscopy D->E F Mass Spectrometry (Confirm Molecular Weight) D->F I Data Compilation & Comparison to Reference E->I G NMR Spectroscopy (Confirm Structure & Isomer) F->G H IR Spectroscopy (Confirm Functional Groups) G->H H->I J Final Identification: This compound I->J

Workflow for the Physical Characterization of this compound.

References

7-Bromoisoquinoline: A Core Scaffold for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisoquinoline is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of more complex molecules. Its isoquinoline (B145761) core is a prevalent scaffold in a multitude of biologically active compounds and natural products. The presence of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, most notably through cross-coupling reactions, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This document provides a technical overview of its chemical properties, experimental protocols for its use, and a conceptual workflow for its application in a research context.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValueReference
Molecular Formula C₉H₆BrN[1][2][3][4]
Molecular Weight 208.05 g/mol [2]
Monoisotopic Mass 206.96836 Da
Appearance White to light brown solid
Melting Point 67-72 °C
CAS Number 58794-09-5

Experimental Protocols

The bromine substituent on the isoquinoline ring is a key functional group for synthetic elaboration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize 7-arylisoquinolines.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (3 mol%), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylisoquinoline product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A ¹H NMR spectrum consistent with the structure of this compound has been reported.

Logical Workflow and Visualization

In a drug discovery or materials science context, this compound serves as a starting point for a multi-step research and development workflow. The following diagram illustrates a typical progression from the initial scaffold to a final, characterized compound.

G cluster_0 Synthesis & Modification cluster_1 Purification & Analysis cluster_2 Screening & Application A This compound (Starting Material) B Suzuki Coupling (e.g., with Arylboronic Acid) A->B Reactants C Crude Product Mixture B->C Reaction D Column Chromatography C->D C->D E Purified 7-Arylisoquinoline D->E F Structural Characterization (NMR, MS) E->F G Purity Assessment (>98%) F->G F->G H Biological Screening (e.g., Kinase Assay) G->H Qualified Sample I Lead Compound Identification H->I Hit Identification

Caption: R&D workflow from this compound to a lead compound.

References

Spectroscopic Data of 7-Bromoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 7-Bromoisoquinoline, a key synthetic intermediate in pharmaceutical development. Due to the limited availability of published experimental spectra in readily accessible databases, this guide presents predicted data based on established spectroscopic principles and analysis of analogous compounds. These predictions serve as a robust reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is expected to show six signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-19.2 - 9.4s-
H-38.5 - 8.7d5.0 - 6.0
H-47.6 - 7.8d5.0 - 6.0
H-58.0 - 8.2d8.5 - 9.5
H-67.7 - 7.9dd8.5 - 9.5, 1.5 - 2.5
H-88.2 - 8.4d1.5 - 2.5

Note: Predictions are based on isoquinoline (B145761) data, with adjustments for the bromo substituent at the 7-position. The solvent is assumed to be CDCl₃.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum is predicted to display nine distinct signals for the carbon atoms of the isoquinoline core.

CarbonPredicted Chemical Shift (δ, ppm)
C-1152 - 154
C-3142 - 144
C-4120 - 122
C-4a135 - 137
C-5128 - 130
C-6129 - 131
C-7121 - 123
C-8130 - 132
C-8a127 - 129

Note: Predictions are based on isoquinoline data, with adjustments for the bromo substituent at the 7-position. The solvent is assumed to be CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic and heterocyclic nature.

Wavenumber (cm⁻¹)Vibration ModeIntensity
3100 - 3000Aromatic C-H StretchMedium
1620 - 1580C=C Ring StretchMedium-Strong
1580 - 1550C=N StretchMedium-Strong
1200 - 1000C-H In-plane BendingMedium
900 - 675C-H Out-of-plane BendingStrong
~1050C-Br StretchMedium

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

m/zIonNotes
207/209[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
128[M - Br]⁺Loss of a bromine radical.
101[C₈H₅N]⁺Fragmentation of the isoquinoline ring.

Note: The molecular weight of this compound is approximately 208.05 g/mol .[1][2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using the discussed spectroscopic techniques.

Spectroscopic_Workflow cluster_info Initial Information cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Unknown Unknown Compound (e.g., this compound) MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR MW_Formula Molecular Weight & Isotopic Pattern MS->MW_Formula Func_Groups Functional Groups IR->Func_Groups Connectivity Carbon-Hydrogen Framework NMR->Connectivity Structure Structure Elucidation MW_Formula->Structure Func_Groups->Structure Connectivity->Structure

A flowchart illustrating the workflow for spectroscopic identification of an organic compound.

References

Potential Therapeutic Targets for 7-Bromoisoquinoline Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-bromoisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its synthetic tractability allows for the introduction of diverse functionalities, leading to a wide array of analogs with potential applications in oncology, neurology, and infectious diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Therapeutic Targets and Quantitative Efficacy

This compound analogs have demonstrated inhibitory activity against several key proteins implicated in disease pathogenesis. The primary targets identified to date include Myosin Light Chain Kinase (MLCK), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2). Furthermore, these compounds exhibit cytotoxic effects against various cancer cell lines.

Kinase Inhibition

Kinases are a critical class of enzymes often dysregulated in cancer and other diseases. Certain this compound derivatives have shown promise as kinase inhibitors.

Table 1: Kinase Inhibitory Activity of 7-Substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles

Compound ID7-SubstituentMLCK IC50 (µM)[1]EGFR IC50 (µM)[1]
1 -Br0.0250.015
2 -H0.1100.085
3 -OMe0.0450.030
4 -Me0.0600.040
5 -Cl0.0300.020

Data extracted from Rode, H. B. et al. (2011). Bioorganic & Medicinal Chemistry.

Cellular Cytotoxicity

The anticancer potential of this compound analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their cytotoxic efficacy.

Table 2: Cytotoxic Activity of this compound Analogs

CompoundCell LineIC50 (µM)Reference
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochlorideMCF-7 (Breast Cancer)12.41Benchchem

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogs are intrinsically linked to their ability to modulate key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers for patient stratification.

EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Analogs of this compound that inhibit EGFR can block downstream signaling cascades, including the PI3K/Akt/mTOR pathway, ultimately leading to reduced cancer cell proliferation and survival.

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

Myosin Light Chain Kinase (MLCK) and Cellular Contraction

Myosin Light Chain Kinase (MLCK) is a key enzyme in the regulation of smooth muscle contraction and is also involved in other cellular processes such as cell migration and cytokinesis. Inhibition of MLCK by this compound analogs can interfere with these processes, which is particularly relevant in the context of cancer metastasis where cell motility is a critical factor.

MLCK_Pathway Ca2+/Calmodulin Ca2+/Calmodulin MLCK_inactive Inactive MLCK Ca2+/Calmodulin->MLCK_inactive Binds to MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Contraction Cellular Contraction & Motility MLC_P->Contraction This compound\nAnalog This compound Analog This compound\nAnalog->MLCK_active Inhibition

Caption: MLCK pathway and its inhibition by this compound analogs.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for key assays used in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (MLCK and EGFR)

This protocol describes a general method for assessing the in vitro inhibitory activity of this compound analogs against MLCK and EGFR kinases.

Materials:

  • Recombinant human MLCK or EGFR enzyme

  • Specific peptide substrate for the respective kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • This compound analog stock solution (in DMSO)

  • 96-well plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the this compound analog in DMSO.

  • In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. This can be done using various methods, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Kinase_Assay_Workflow A Prepare serial dilutions of This compound analog B Add kinase, substrate, and compound to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and measure kinase activity D->E F Calculate % inhibition and determine IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analog or DMSO (vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blotting for Akt Phosphorylation

This protocol is used to determine the effect of this compound analogs on the phosphorylation status of Akt, a key downstream effector in the EGFR/PI3K signaling pathway.

Materials:

  • Cancer cell lines

  • This compound analog

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against total Akt and phosphorylated Akt (e.g., p-Akt Ser473)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

  • Imaging system

Procedure:

  • Culture cells to approximately 80% confluency.

  • Treat the cells with the this compound analog at various concentrations and for different time points. A positive control (e.g., a known PI3K/Akt inhibitor) and a vehicle control (DMSO) should be included.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Quantify the band intensities to determine the relative levels of Akt phosphorylation.

Conclusion

This compound and its analogs represent a promising class of compounds with the potential to target key players in cancer and other diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this versatile chemical scaffold. Future work should focus on expanding the structure-activity relationship studies, elucidating the detailed mechanisms of action, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them towards clinical development.

References

The Synthesis of 7-Bromoisoquinoline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and synthetic methodologies for 7-Bromoisoquinoline, a pivotal intermediate in pharmaceutical development.

Introduction

This compound is a crucial heterocyclic building block in the synthesis of a wide range of biologically active compounds. Its presence in molecular scaffolds often imparts desirable pharmacological properties, making it a molecule of significant interest to researchers in drug discovery and development. Quinoline and isoquinoline (B145761) derivatives are known to be important components of antibacterial drugs, and this compound, in particular, serves as a significant pharmaceutical intermediate. It is frequently incorporated as a ligand into other molecular frameworks, demonstrating excellent performance in antibacterial, antiviral, and anticancer applications[1]. This guide provides a comprehensive overview of the historical context and the evolution of synthetic routes leading to this compound, with a focus on detailed experimental protocols and comparative data.

Historical Perspective: The Dawn of Isoquinoline Synthesis

The journey to synthesize substituted isoquinolines like the 7-bromo derivative is built upon foundational reactions in organic chemistry. Two of the most notable early methods for constructing the isoquinoline core are the Bischler-Napieralski reaction, discovered in 1893, and the Pomeranz-Fritsch reaction[2][3].

The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates through an intramolecular electrophilic aromatic substitution[2][4]. This reaction is typically carried out under acidic conditions with a dehydrating agent, leading to the formation of dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines[2][5].

The Pomeranz-Fritsch reaction , on the other hand, involves the acid-catalyzed cyclization of benzalaminoacetals to directly form the isoquinoline nucleus[6][7]. While versatile, this method is known to sometimes suffer from the formation of isomeric byproducts and low yields, which has been a significant challenge in the synthesis of specific isomers like this compound[8]. A major drawback of the Pomeranz-Fritsch method for synthesizing this compound is the concurrent formation of 5-bromoisoquinoline, with both isomers being difficult to separate and yields hovering around 20%[8].

These classical methods laid the groundwork for the development of more refined and regioselective syntheses of substituted isoquinolines.

Synthetic Methodologies for this compound

Several synthetic strategies have been developed to overcome the challenges associated with early methods and to provide efficient access to this compound. This section details the experimental protocols for key approaches.

Multi-Step Synthesis from 1,2,3,4-Tetrahydroisoquinoline (B50084)

A common and effective route to this compound begins with the more readily available 1,2,3,4-tetrahydroisoquinoline. This multi-step synthesis involves N-chlorination, nitration, aromatization, reduction of the nitro group, and finally a diazotization-bromination sequence.

Step 1: Synthesis of N-Chloro-1,2,3,4-tetrahydroisoquinoline

  • Dissolve 532g (4.0 mol) of 1,2,3,4-tetrahydroisoquinoline in 5L of dichloromethane (B109758).

  • With vigorous stirring at room temperature, slowly add 2730g of sodium hypochlorite (B82951) solution over 2 hours.

  • Allow the mixture to settle and separate the organic phase.

  • Wash the organic phase with water multiple times until a starch iodide test indicates no remaining sodium hypochlorite.

  • Concentrate the solution under reduced pressure to yield the N-chloro intermediate as a clear reddish-brown liquid.

Step 2: Nitration

  • Dissolve 210g (2.0 mol) of KNO₃ in 1.5L of concentrated sulfuric acid.

  • Cool the solution to -20°C for 30 minutes, then place it in an ice bath.

  • Slowly add 180g (1.4 mol) of the N-chloro intermediate from the previous step with mechanical stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approximately 1 hour).

  • Transfer the mixture to an oil bath preheated to 60°C and stir for 6 hours.

  • Cool to room temperature and slowly pour the mixture into 4L of crushed ice with stirring.

  • Filter the resulting precipitate and dry it under an infrared lamp to obtain the nitrated product.

Step 3: Aromatization

  • Add 170g (0.97 mol) of the nitrated product and 590g (6.8 mol, 7 equivalents) of MnO₂ to 1.5L of diphenyl ether.

  • Heat the reaction at 210°C for 10 hours.

  • Cool the mixture and filter through a layer of diatomaceous earth to remove solids.

  • Distill the filtrate under reduced pressure to remove most of the solvent.

  • Add an equal volume of petroleum ether to the remaining solution while stirring to precipitate the product.

  • Filter and dry the solid under an infrared lamp.

Step 4: Reduction of the Nitro Group

  • To 1L of 95% ethanol, sequentially add 126g (0.72 mol) of the aromatized product, 12g (44.5 mmol) of ferric chloride hexahydrate, 2.5g of activated carbon, and 450g of 80% hydrazine (B178648) hydrate.

  • Reflux the mixture for 5 hours.

  • After cooling to room temperature, remove the solid by suction filtration.

  • Concentrate the filtrate under reduced pressure to remove ethanol, which will cause a large amount of solid to precipitate.

  • Collect the solid by suction filtration, wash with water several times, and dry under an infrared lamp to obtain the aminoisoquinoline.

Step 5: Diazotization and Bromination

  • Add tert-butyl nitrite (B80452) (309g, 3 mol, 5 equivalents) to a stirred solution of the aminoisoquinoline.

  • After stirring for 30 minutes, add benzyltrimethylammonium (B79724) tribromide (552g, 2.4mol, 4 equivalents).

  • Continue the reaction at room temperature for 6 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Wash the solution with water several times and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and filter through a short silica (B1680970) gel column, eluting with a 1:1 mixture of ethyl acetate (B1210297) and petroleum ether.

  • Concentrate the filtrate to obtain this compound as an off-white solid.

StepProductStarting Material (moles)ReagentsConditionsYield
1N-Chloro-1,2,3,4-tetrahydroisoquinoline4.0NaOCl, CH₂Cl₂RT, 2h98%[1]
2Nitrated Intermediate1.4KNO₃, H₂SO₄-20°C to 60°C, 6h70%[1]
3Aromatized Intermediate0.97MnO₂, Diphenyl ether210°C, 10h80%[1]
47-Aminoisoquinoline0.72FeCl₃·6H₂O, Hydrazine hydrate, Activated Carbon, 95% EthanolReflux, 5h95%[8]
5This compound-t-BuONO, Benzyltrimethylammonium tribromideRT, 6h48%[1]
Pomeranz-Fritsch Reaction Approach

The Pomeranz-Fritsch reaction offers a more direct route to the isoquinoline core. However, as previously mentioned, its application to the synthesis of this compound is hampered by the formation of the 5-bromo isomer.

  • Add aminoacetaldehyde dimethylacetal (3.0 eq.) to a solution of the corresponding bromobenzaldehyde (1.0 eq.) in toluene.

  • Reflux the reaction mixture using a Dean-Stark apparatus at 120°C until the starting material is consumed.

  • Concentrate the mixture to dryness.

  • Dissolve the residue in concentrated H₂SO₄ and add it to a cold solution of P₂O₅ in concentrated H₂SO₄ to induce cyclization.

Starting MaterialsReagentsConditionsYieldNote
Bromobenzaldehyde, Aminoacetaldehyde dimethylacetalToluene, H₂SO₄, P₂O₅Reflux, 120°C then cyclization~20%[8]Produces a mixture of 5- and this compound[8]

Visualizing the Synthetic Pathways

To better understand the logical flow of the synthetic steps, the following diagrams illustrate the key transformations.

G cluster_0 Multi-Step Synthesis from Tetrahydroisoquinoline A 1,2,3,4-Tetrahydroisoquinoline B N-Chloro-1,2,3,4- tetrahydroisoquinoline A->B  NaOCl, CH2Cl2 C Nitrated Intermediate B->C  KNO3, H2SO4 D Aromatized Intermediate C->D  MnO2, Diphenyl ether E 7-Aminoisoquinoline D->E  FeCl3, Hydrazine Hydrate F This compound E->F  t-BuONO, Benzyltrimethylammonium tribromide

Caption: Workflow for the multi-step synthesis of this compound.

G cluster_1 Pomeranz-Fritsch Synthesis G Bromobenzaldehyde I Benzalaminoacetal Intermediate G->I  Toluene, Reflux H Aminoacetaldehyde dimethylacetal H->I J This compound (and 5-bromo isomer) I->J  H2SO4, P2O5

Caption: Generalized Pomeranz-Fritsch reaction pathway.

Conclusion

The synthesis of this compound has evolved from classical, less selective methods to more controlled, multi-step approaches that provide higher yields and purity. While the Pomeranz-Fritsch reaction represents a historically significant and direct approach, its practical application for producing this compound is limited by poor regioselectivity and low yields. The multi-step synthesis starting from 1,2,3,4-tetrahydroisoquinoline, although longer, offers a more reliable and scalable route to this important pharmaceutical intermediate. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make informed decisions when planning the synthesis of this compound and its derivatives. The continued development of novel synthetic methodologies will undoubtedly further enhance the accessibility and utility of this valuable compound in the advancement of medicine.

References

The Solubility of 7-Bromoisoquinoline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 7-bromoisoquinoline, a key building block in medicinal chemistry and organic synthesis. An understanding of its solubility is critical for reaction optimization, purification, formulation development, and screening in drug discovery programs. This document compiles available quantitative solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. Quantitative data for the solubility of this compound is limited in publicly available literature, with most information provided by commercial suppliers. The data presented below is collated from these sources. It is important to note that solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the method of determination.

Table 1: Quantitative Solubility of this compound

SolventAbbreviationSolubility (mg/mL)Source
DimethylformamideDMF30[1]
Dimethyl sulfoxideDMSO30[1]
EthanolEtOH30[1]
Ethanol:Phosphate-Buffered Saline (pH 7.2) (1:8)EtOH:PBS0.5[1]

Note: The data provided is based on information from a commercial supplier and should be considered as a guideline. Experimental verification is recommended for specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid compound in a solvent.[2] This method ensures that the solvent is fully saturated with the solute, providing an accurate measure of its solubility at a given temperature.

Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent represents its solubility.

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (e.g., methanol, acetonitrile, ethyl acetate, toluene, etc.)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated pipettes and volumetric flasks

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation: Add an excess amount of this compound to a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.

  • Phase Separation: After the equilibration period, allow the vial to stand undisturbed to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vial or filter the supernatant using a syringe filter compatible with the solvent.

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Concentration Determination: Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solute Add excess this compound to vial start->add_solute add_solvent Add known volume of organic solvent add_solute->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate separate Centrifuge or Filter to remove undissolved solid agitate->separate dilute Dilute supernatant separate->dilute analyze Analyze concentration (UV-Vis/HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

7-Bromoisoquinoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-Bromoisoquinoline, a key heterocyclic building block in organic synthesis and drug discovery. This document details its commercial availability from various suppliers, provides a detailed experimental protocol for a common synthetic application, and explores its relevance in biological signaling pathways.

Commercial Availability of this compound

This compound is readily available from a range of chemical suppliers. The following tables summarize the offerings from several prominent companies, providing researchers with the necessary information to source this compound for their specific needs.

Table 1: this compound Supplier Information

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich58794-09-5C₉H₆BrN208.05
Cayman Chemical58794-09-5C₉H₆BrN208.1
TCI America58794-09-5C₉H₆BrN208.06
Ambeed58794-09-5C₉H₆BrN208.06
Watsonnoke Scientific Ltd58794-09-5C₉H₆BrN208.05

Table 2: Commercial Product Specifications

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich73686697%1g, 5g
Cayman Chemical23998≥99%10mg, 50mg, 100mg
TCI AmericaB5071>96.0% (GC)200mg, 1g
AmbeedA20173997%1g, 5g, 10g, 25g
Watsonnoke Scientific LtdWN-20180119-01≥98.0%Inquire for details

Synthetic Utility: Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This compound is a versatile intermediate, frequently utilized in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. Below is a representative experimental protocol for the synthesis of 7-arylisoquinolines from this compound.

Objective: To synthesize a 7-arylisoquinoline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), Palladium(II) acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.08 mmol, 8 mol%), and Potassium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-arylisoquinoline product.

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂ - PPh₃ - K₂CO₃ solvent Add Solvents: - Anhydrous Dioxane - Degassed Water reagents->solvent degas Degas with Inert Gas (e.g., Argon) solvent->degas heat Heat to 80-90 °C (12-24 hours) degas->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up (Water & Ethyl Acetate) monitor->workup extract Extract Organic Layer workup->extract dry Dry with Na₂SO₄ extract->dry purify Column Chromatography dry->purify product product purify->product Pure 7-Arylisoquinoline

A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Biological Significance and Signaling Pathways

Isoquinoline (B145761) and its derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities.[1][2][3] Many isoquinoline-based compounds have been investigated for their potential as therapeutic agents, particularly in oncology, due to their ability to modulate key cellular signaling pathways.

Derivatives of this compound can be synthesized to target various components of cell signaling cascades that are often dysregulated in cancer. While specific pathways for this compound itself are not extensively characterized in the public domain, the broader class of isoquinoline alkaloids is known to interfere with critical pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, and can act as kinase inhibitors.[2][4]

For instance, certain isoquinoline derivatives have been shown to inhibit the activity of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Inhibition of these receptors can block downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and metastasis.

Illustrative Signaling Pathway Modulated by Isoquinoline Derivatives:

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and highlights potential points of inhibition by isoquinoline-based compounds.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->RTK Inhibitor->PI3K Inhibitor->Akt

Potential inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

The versatility of the 7-bromo position on the isoquinoline scaffold allows for the strategic introduction of various functional groups through reactions like the Suzuki-Miyaura coupling. This enables the synthesis of libraries of novel compounds that can be screened for inhibitory activity against specific kinases or other protein targets within these critical signaling networks, paving the way for the development of new targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Bromoisoquinoline from 3-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-bromoisoquinoline, a valuable intermediate in pharmaceutical development, starting from 3-bromobenzaldehyde (B42254). The primary method described is the Pomeranz-Fritsch reaction. While this is a classical and direct approach, it is critical to note that for this specific substrate, the reaction presents significant challenges, including low yields and the formation of a difficult-to-separate isomeric mixture. This application note will detail the synthetic procedure, highlight the known limitations, and present the expected outcomes based on available literature.

Introduction

Isoquinoline (B145761) and its derivatives are core structural motifs in a vast array of natural products and pharmacologically active compounds. The bromo-substituted isoquinolines, in particular, serve as versatile building blocks in medicinal chemistry, allowing for further molecular elaboration through cross-coupling reactions. This compound is a key intermediate for the synthesis of various therapeutic agents. The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline core by condensing a benzaldehyde (B42025) with an aminoacetaldehyde acetal (B89532), followed by an acid-catalyzed cyclization. However, the regioselectivity of the cyclization step with meta-substituted benzaldehydes, such as 3-bromobenzaldehyde, is a well-documented challenge.

Reaction Pathway and Challenges

The synthesis proceeds in two main stages:

  • Formation of the Schiff Base (Benzalaminoacetal): 3-Bromobenzaldehyde is condensed with an aminoacetaldehyde acetal, typically aminoacetaldehyde diethyl acetal, to form the corresponding N-(3-bromobenzylidene)aminoacetaldehyde diethyl acetal.

  • Acid-Catalyzed Cyclization: The intermediate Schiff base is treated with a strong acid, such as sulfuric acid, to induce cyclization and subsequent aromatization to the isoquinoline ring system.

A significant drawback of this method is the formation of two regioisomers during the cyclization step: the desired this compound and the undesired 5-bromoisoquinoline. Reports indicate that this reaction often results in a nearly 1:1 mixture of the two isomers, which are very difficult to separate due to their similar physical properties.[1] The overall yield of the mixed isomers is also typically low, often in the range of 20-25%.[1] An alternative procedure developed by Gensler has been reported to yield a 2:1 mixture of the 7-bromo and 5-bromo isomers.[2]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Density (g/mL)
3-Bromobenzaldehyde3132-99-8C₇H₅BrO185.02Colorless to light yellow liquid18-21228-2301.587
Aminoacetaldehyde diethyl acetal645-36-3C₆H₁₅NO₂133.19Colorless to light yellow liquid-78162-1630.916
This compound58794-09-5C₉H₆BrN208.05Crystalline solid67-72--
Table 2: Representative Reaction Parameters and Expected Outcome
ParameterValue/ConditionNotes
Starting Materials
3-Bromobenzaldehyde1.0 eq
Aminoacetaldehyde diethyl acetal1.1 eq
Step 1: Schiff Base Formation
SolventEthanolAnhydrous
TemperatureRoom Temperature to RefluxReaction progress can be monitored by TLC.
Step 2: Cyclization
ReagentConcentrated Sulfuric AcidTypically 70-80% H₂SO₄
Temperature100-120 °CCareful temperature control is crucial.
Reaction Time2-4 hours
Outcome
Expected Yield 20-25% (combined isomers)Yields are historically low for this substrate.[1]
Product Ratio ~1:1 to 2:1 (7-bromo:5-bromo)Isomer ratio is dependent on reaction conditions.[1]
Purification Fractional distillation or column chromatographySeparation of isomers is reported to be very challenging.

Experimental Protocols

Materials and Equipment:

  • 3-Bromobenzaldehyde (97% or higher)

  • Aminoacetaldehyde diethyl acetal (98% or higher)

  • Concentrated Sulfuric Acid (95-98%)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Protocol 1: Pomeranz-Fritsch Synthesis of this compound

Step 1: Formation of N-(3-bromobenzylidene)aminoacetaldehyde diethyl acetal

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1.0 eq) in anhydrous ethanol.

  • To this solution, add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the Schiff base can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Caution: This step involves the use of concentrated sulfuric acid at elevated temperatures. Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • In a separate flask, prepare the cyclization medium by carefully and slowly adding concentrated sulfuric acid to water to achieve the desired concentration (e.g., 75%).

  • Slowly and carefully add the crude N-(3-bromobenzylidene)aminoacetaldehyde diethyl acetal from Step 1 to the stirred sulfuric acid solution. The addition should be done in portions to control any exotherm.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8. Be cautious as this will generate CO₂ gas.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • The crude product will be a mixture of this compound and 5-bromoisoquinoline. Purification by fractional distillation under reduced pressure or careful column chromatography on silica (B1680970) gel may be attempted, but separation is notoriously difficult.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-bromobenzaldehyde schiff_base 3-bromobenzaldehyde->schiff_base Condensation (Ethanol) aminoacetal 3-bromobenzaldehyde_label 3-Bromobenzaldehyde aminoacetal_label Aminoacetaldehyde diethyl acetal 7-bromo schiff_base->7-bromo Cyclization (H₂SO₄, Heat) 5-bromo schiff_base->5-bromo schiff_base_label Schiff Base Intermediate 7-bromo_label This compound (Desired) 5-bromo_label 5-Bromoisoquinoline (Byproduct) Experimental_Workflow start Start reactants 1. Mix 3-Bromobenzaldehyde and Aminoacetaldehyde diethyl acetal in Ethanol start->reactants schiff_formation 2. Stir at RT to form Schiff Base Intermediate reactants->schiff_formation concentrate 3. Remove Ethanol (Rotary Evaporation) schiff_formation->concentrate cyclization 4. Add Intermediate to conc. H₂SO₄ and Heat concentrate->cyclization quench 5. Cool and Quench with Ice cyclization->quench neutralize 6. Neutralize with NaHCO₃ Solution quench->neutralize extract 7. Extract with Organic Solvent neutralize->extract dry 8. Dry Organic Layer (Na₂SO₄) extract->dry concentrate2 9. Concentrate to yield Crude Product Mixture dry->concentrate2 purify 10. Purify via Distillation or Chromatography concentrate2->purify end Mixture of 5- & this compound purify->end

References

Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Pomeranz-Fritsch synthesis, a powerful method for the preparation of substituted isoquinolines. This classical named reaction, along with its modifications, offers a versatile platform for the synthesis of a wide array of isoquinoline (B145761) derivatives, many of which are key scaffolds in medicinally important molecules. Detailed experimental protocols and an exploration of the applications in drug development, particularly in the context of kinase and phosphodiesterase inhibition, are presented.

Introduction

The isoquinoline core is a privileged structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The Pomeranz-Fritsch reaction, first reported by Cäsar Pomeranz and Paul Fritsch in 1893, provides a direct method for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[1] The reaction proceeds via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[1][2] While effective, the classical conditions often require harsh acids and can result in low yields, prompting the development of several modifications to improve its scope and efficiency.

Reaction Mechanism and Modifications

The general mechanism of the Pomeranz-Fritsch reaction involves two key stages: the formation of a benzalaminoacetal (a Schiff base) from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring to form the isoquinoline nucleus.[1][2]

Several modifications have been developed to address the limitations of the original protocol:

  • Schlittler-Muller Modification: This variation utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal as starting materials, providing access to C1-substituted isoquinolines.[3]

  • Bobbitt Modification: This procedure involves the hydrogenation of the initially formed benzalaminoacetal to the corresponding amine, which then undergoes an acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline.[3]

Data Presentation: Reaction Yields

The yield of the Pomeranz-Fritsch synthesis is highly dependent on the nature of the substituents on the aromatic ring, the choice of acid catalyst, and the reaction conditions. Electron-donating groups on the benzaldehyde generally favor the cyclization and lead to higher yields, while electron-withdrawing groups can hinder the reaction. The following tables summarize representative yields for the synthesis of various substituted isoquinolines.

Benzaldehyde DerivativeAminoacetalAcid CatalystProductYield (%)Reference
Benzaldehyde2,2-DiethoxyethylamineH₂SO₄IsoquinolineModerate[4]
3,4-Dimethoxybenzaldehyde (B141060) (Veratraldehyde)Aminoacetaldehyde dimethyl acetal (B89532)H₂SO₄6,7-Dimethoxyisoquinoline80[5]
3-EthoxybenzaldehydeAminoacetaldehyde diethyl acetalH₂SO₄7-Ethoxyisoquinoline80[6]
3,4-DimethoxybenzaldehydeAminoacetaldehyde diethyl acetalMethanesulfonic acid/acetonitrile1-((4-chlorophenyl)(phenethylamino)methyl)-6,7-dimethoxyisoquinoline52[7]
3,4,5-TrimethoxybenzaldehydeAminoacetaldehyde diethyl acetalTrifluoroacetic acid1-((4-chlorophenyl)(phenethylamino)methyl)-6,7,8-trimethoxyisoquinoline46[7]
VeratraldehydeN-(α-veratrylveratrylidene)-aminoacetalH₂SO₄Papaverine1.1[8]

Experimental Protocols

Protocol 1: Standard Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline

This protocol is adapted from a modified procedure that provides a high yield of 6,7-dimethoxyisoquinoline.[5]

Materials:

Procedure:

  • Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).

  • Reduction: Cool the reaction mixture and add ethanol. Cool to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir at room temperature until the reduction is complete.

  • Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equivalents) and stir vigorously.

  • Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux. The cyclization and subsequent detosylation occur in this step.

  • Work-up: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford pure 6,7-dimethoxyisoquinoline.

Protocol 2: Bobbitt Modification for the Synthesis of (S)-Salsolidine

This protocol describes the synthesis of a tetrahydroisoquinoline derivative using the Bobbitt modification.[9]

Materials:

  • (S)-N-(3,4-dimethoxybenzyl)-1,1-diethoxyethan-2-amine

  • Concentrated Hydrochloric Acid

  • Methanol (B129727)

Procedure:

  • Cyclization: Dissolve the aminoacetal (1 equivalent) in methanol and add concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for the required time (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by chromatography to yield (S)-salsolidine.

Mandatory Visualization

Reaction Mechanism and Workflow

The following diagrams illustrate the generalized reaction mechanism of the Pomeranz-Fritsch synthesis and a typical experimental workflow.

Pomeranz_Fritsch_Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization Benzaldehyde Benzaldehyde Schiff_Base Benzalaminoacetal (Schiff Base) Benzaldehyde->Schiff_Base + Aminoacetal - H₂O Aminoacetal Aminoacetal Intermediate_1 Protonated Intermediate Schiff_Base->Intermediate_1 H⁺ Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Electrophilic Aromatic Substitution Isoquinoline Isoquinoline Intermediate_2->Isoquinoline - 2x ROH - H⁺

Caption: Generalized mechanism of the Pomeranz-Fritsch reaction.

Experimental_Workflow Start Start Reactants Benzaldehyde + Aminoacetal Start->Reactants Condensation Condensation to form Schiff Base Reactants->Condensation Acid_Cyclization Acid-catalyzed Cyclization Condensation->Acid_Cyclization Workup Aqueous Work-up & Extraction Acid_Cyclization->Workup Purification Chromatography Workup->Purification Product Substituted Isoquinoline Purification->Product EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Isoquinoline-based EGFR Inhibitor Inhibitor->Dimerization Inhibits (prevents phosphorylation) PDE_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG AMP AMP PDE->AMP GMP GMP PDE->GMP Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation Papaverine Papaverine (Isoquinoline) Papaverine->PDE Inhibits

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 7-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of diverse isoquinoline derivatives. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 7-bromoisoquinoline with various (hetero)arylboronic acids, a key transformation for the generation of novel compounds for drug discovery and development.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide. Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids make it a highly utilized method in organic synthesis.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center.

  • Reductive Elimination: The coupled product, a 7-arylisoquinoline, is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions of 7-substituted isoquinoline and quinoline (B57606) derivatives with various boronic acids. While specific data for this compound is limited in single comprehensive sources, the presented data from closely related substrates provides valuable insights into expected yields and optimal conditions.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one2-(methoxy)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5), Sphos (1.5)K₂CO₃ (3.0)THF/H₂O651298[1]
2(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one2-(ethoxy)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5), Sphos (1.5)K₂CO₃ (3.0)THF/H₂O651295[1]
3(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-onePyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5), Sphos (1.5)K₂CO₃ (3.0)THF/H₂O651291[1]
43-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) esterP1-L1 (1.2)DBUTHF/H₂O1100.17~75
53-Chloropyridine3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L5 (2.1)DBUTHF/H₂O1100.1735[2]
66-Bromo-1,2,3,4-tetrahydroquinoline4-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃Toluene/EtOH/H₂OReflux1276[3]

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound. These can be adapted for a range of aryl and heteroaryl boronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general procedure for the coupling of bromoquinolines.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 7-arylisoquinoline.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often significantly reduce reaction times and improve yields.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • PdCl₂(dppf) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials and synthesizer

Procedure:

  • In a microwave reaction vial equipped with a small magnetic stir bar, add this compound (0.1 g), the arylboronic acid (1.5 equivalents), PdCl₂(dppf) (5 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 ratio, 4 mL total volume).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 110-135 °C) for a specified time (e.g., 20-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)L_n-R PdII_Aryl->PdII_Aryl_R Transmetalation PdII_Aryl_R->Pd0 RedElim Reductive Elimination Product Ar-R PdII_Aryl_R->Product Reductive Elimination ArylHalide Ar-X (this compound) ArylHalide->PdII_Aryl BoronicAcid R-B(OH)₂ + Base BoronicAcid->PdII_Aryl_R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Start Start: Assemble Reactants (this compound, Boronic Acid, Catalyst, Base) Degas Degas Solvent and Reaction Mixture Start->Degas Reaction Heat Reaction Mixture (80-135°C) Degas->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 7-Arylisoquinoline Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Heck Coupling Protocols for 7-Substituted Isoquinolines: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck-Mizoroki reaction, a cornerstone of modern organic synthesis, offers a powerful method for carbon-carbon bond formation. This palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene is particularly valuable in the synthesis of complex molecules, including substituted heterocycles like isoquinolines. The isoquinoline (B145761) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Functionalization at the 7-position is of significant interest for modulating the biological activity of these compounds.

These application notes provide an overview of the Heck coupling reaction as applied to the synthesis of 7-substituted isoquinolines. While specific, detailed protocols for the direct Heck coupling of 7-halo or 7-triflyloxy-isoquinolines with various alkenes are not extensively documented in readily available literature, this document outlines generalized protocols and key considerations based on established Heck reaction principles for related heterocyclic systems. The information herein is intended to serve as a foundational guide for researchers to develop and optimize specific Heck coupling protocols for their 7-substituted isoquinoline substrates of interest.

General Principles of the Heck Reaction

The Heck reaction typically involves an aryl or vinyl halide/triflate, an alkene, a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst.

Key Components and Their Roles:

  • Palladium Catalyst: The heart of the reaction. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. These are typically reduced in situ to the active Pd(0) species.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity. Common examples include triphenylphosphine (B44618) (PPh₃), tri-o-tolylphosphine (B155546) (P(o-tol)₃), and bidentate phosphines like BINAP.

  • Base: A base is required to neutralize the hydrogen halide produced during the reaction and to facilitate the reductive elimination step. Common bases include organic amines (e.g., triethylamine (B128534), diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, NaOAc, Cs₂CO₃).

  • Solvent: The choice of solvent is critical and can significantly impact reaction efficiency. High-boiling polar aprotic solvents like DMF, DMAc, and NMP are frequently used.

  • Leaving Group: The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > Br > OTf >> Cl.

Experimental Protocols (Generalized)

The following are generalized protocols for the Heck coupling of a hypothetical 7-bromo-isoquinoline with representative alkenes (styrene and butyl acrylate). These should be considered as starting points for optimization.

Protocol 1: Heck Coupling of 7-Bromo-isoquinoline with Styrene (B11656)

Reaction:

Materials:

  • 7-Bromo-isoquinoline

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 7-bromo-isoquinoline (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri-o-tolylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.

  • Add styrene (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 7-(E)-styryl-isoquinoline.

Protocol 2: Heck Coupling of 7-Bromo-isoquinoline with Butyl Acrylate (B77674)

Reaction:

Materials:

  • 7-Bromo-isoquinoline

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

Procedure:

  • In a sealed tube, combine 7-bromo-isoquinoline (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

  • Add potassium carbonate (1.5 mmol).

  • Add anhydrous DMAc (5 mL) and butyl acrylate (1.5 mmol).

  • Seal the tube and heat the mixture to 120-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid with ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield (E)-butyl 3-(isoquinolin-7-yl)acrylate.

Data Presentation: Optimization Parameters (Hypothetical)

Table 1: Optimization of Reaction Conditions for the Synthesis of 7-Styryl-isoquinoline

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10012Data
2Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF10012Data
3PdCl₂(PPh₃)₂ (2)-Et₃N (1.5)DMF10012Data
4Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMAc12012Data
5Pd(OAc)₂ (2)P(o-tol)₃ (4)Cs₂CO₃ (2)NMP1208Data

Table 2: Substrate Scope for the Heck Coupling of 7-Bromo-isoquinoline with Various Alkenes (Hypothetical Optimized Conditions)

EntryAlkeneProductYield (%)
1Styrene7-(E)-Styryl-isoquinolineData
24-Methoxystyrene7-(E)-(4-Methoxystyryl)isoquinolineData
3Butyl acrylate(E)-Butyl 3-(isoquinolin-7-yl)acrylateData
4Methyl vinyl ketone(E)-4-(Isoquinolin-7-yl)but-3-en-2-oneData
51-Octene7-((E)-Oct-1-en-1-yl)isoquinolineData

Visualization of the Heck Coupling Workflow

The following diagrams illustrate the general workflow and catalytic cycle of the Heck reaction.

Heck_Workflow reagents 7-Substituted Isoquinoline + Alkene + Base reaction_setup Reaction Setup (Inert Atmosphere, Solvent) reagents->reaction_setup catalyst Pd Precatalyst + Ligand catalyst->reaction_setup heating Heating (e.g., 100-140 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 7-Alkenyl-isoquinoline purification->product

Caption: General workflow for the Heck coupling of 7-substituted isoquinolines.

Heck_Cycle cluster_products pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ pd_complex1->pd_complex2 Alkene Coordination pd_complex3 R-CH₂-CH(Ar)-Pd(II)-X(L)₂ pd_complex2->pd_complex3 Migratory Insertion pd_complex4 H-Pd(II)-X(L)₂ pd_complex3->pd_complex4 β-Hydride Elimination product Ar-CH=CH-R pd_complex3->product Product Release pd_complex4->pd0 Reductive Elimination (+ Base) base_salt Base-HX pd_complex4->base_salt

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.

Conclusion and Recommendations

The Heck coupling reaction represents a viable and powerful strategy for the synthesis of 7-alkenyl-isoquinolines. The successful implementation of this reaction will depend on careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent. The generalized protocols and optimization templates provided in these notes are intended to guide researchers in developing robust and efficient methods for their specific substrates. It is highly recommended to perform systematic screening of reaction conditions to achieve optimal yields and selectivity for each new 7-substituted isoquinoline and alkene coupling partner. Further investigation into ligandless and heterogeneous palladium catalysts may also offer more sustainable and cost-effective approaches.

Application Notes and Protocols: Stille Coupling of 7-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Stille coupling reaction utilizing 7-bromoisoquinoline as a key building block for the synthesis of novel 7-substituted isoquinoline (B145761) derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the C-7 position is a critical site for modification to modulate pharmacological activity. The Stille coupling offers a versatile and robust method for introducing a wide range of organic moieties at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Introduction to Stille Coupling with this compound

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[1][2] In the context of this compound, this reaction facilitates the formation of a new carbon-carbon bond at the C-7 position, allowing for the introduction of various substituents, including aryl, heteroaryl, vinyl, and alkyl groups. This method is highly valued in organic synthesis due to its tolerance of a wide variety of functional groups, mild reaction conditions, and the stability of the organotin reagents.[2][3]

The general transformation is depicted below:

Scheme 1: General Stille Coupling Reaction of this compound

G sev_bromo This compound plus1 + sev_bromo->plus1 organostannane R-Sn(Alkyl)3 plus1->organostannane arrow1 Pd Catalyst, Ligand, Solvent, Heat organostannane->arrow1 sev_sub 7-Substituted Isoquinoline arrow1->sev_sub plus2 + sev_sub->plus2 side_product Br-Sn(Alkyl)3 plus2->side_product

Caption: General scheme of the Stille coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The 7-substituted isoquinoline motif is a core component of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents. The Stille coupling of this compound provides a powerful tool for the synthesis of libraries of analogues for lead optimization and the development of novel drug candidates. By varying the 'R' group of the organostannane, researchers can systematically probe the effects of steric and electronic properties on biological activity.

Experimental Protocols

Below are generalized and specific protocols for the Stille coupling of this compound with various organostannanes.

General Experimental Protocol for Stille Coupling

A flame-dried reaction vessel is charged with this compound (1.0 eq.), the organostannane (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a ligand (if required). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., DMF, toluene (B28343), or dioxane) is then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and washed with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Add this compound, Organostannane, Catalyst, Ligand to Flask start->reagents inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Specified Temperature solvent->heat stir Stir for Indicated Time heat->stir cool Cool to Room Temperature stir->cool dilute Dilute with Organic Solvent cool->dilute wash_kf Wash with Aqueous KF dilute->wash_kf extract Extract and Dry Organic Layer wash_kf->extract concentrate Concentrate extract->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: General workflow for a Stille coupling experiment.

Specific Application: Synthesis of 7-Arylisoquinolines

The introduction of an aryl group at the 7-position of the isoquinoline core is a common strategy in medicinal chemistry to enhance biological activity through pi-pi stacking interactions with protein targets.

Protocol 1: Synthesis of 7-Phenylisoquinoline

To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) is added tributyl(phenyl)stannane (1.2 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (B1210297) (20 mL) and washed with a saturated aqueous solution of KF (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to afford 7-phenylisoquinoline.

Specific Application: Synthesis of 7-Heteroarylisoquinolines

Heteroaromatic moieties are frequently incorporated into drug candidates to improve properties such as solubility and metabolic stability.

Protocol 2: Synthesis of 7-(Thiophen-2-yl)isoquinoline

In a sealed tube, this compound (0.5 mmol), 2-(tributylstannyl)thiophene (B31521) (0.6 mmol), and Pd(PPh₃)₄ (0.025 mmol) are dissolved in anhydrous toluene (3 mL). The mixture is thoroughly degassed and then heated at 110 °C for 16 hours. The reaction mixture is cooled, and the solvent is removed in vacuo. The residue is redissolved in ethyl acetate, washed with aqueous KF solution, and brine. The organic phase is dried over MgSO₄, filtered, and concentrated. Purification by flash chromatography on silica gel yields 7-(thiophen-2-yl)isoquinoline.

Specific Application: Synthesis of 7-Vinylisoquinolines

The vinyl group is a versatile functional handle that can be further elaborated through various chemical transformations, making 7-vinylisoquinoline a valuable intermediate.

Protocol 3: Synthesis of 7-Vinylisoquinoline

To a mixture of this compound (1.0 mmol) and tributyl(vinyl)stannane (1.2 mmol) in dry toluene (5 mL) is added bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol). The reaction vessel is sealed and heated to 100 °C for 8 hours. After cooling, the reaction is worked up as described in Protocol 1. Purification by column chromatography provides 7-vinylisoquinoline.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Stille coupling of this compound with various organostannanes.

EntryOrganostannaneCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-DMF1001285
22-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)-Toluene1101678
3Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-Toluene100892
4Tributyl(furan-2-yl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane902475
5Tributyl(4-methoxyphenyl)stannanePd(PPh₃)₄ (5)-DMF1001288

Note: The yields reported are isolated yields after purification and are representative examples. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Signaling Pathway and Logical Relationships

The Stille coupling catalytic cycle illustrates the logical relationship between the reactants, catalyst, and intermediates.

Stille_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (this compound) Pd0->OxAdd 7-Br-IsoQ PdII_Int Pd(II) Intermediate (Isoquinolyl-Pd(II)-Br) OxAdd->PdII_Int Transmetal Transmetalation (R-SnBu3) PdII_Int->Transmetal R-SnBu3 PdII_R_Int Di-organo Pd(II) Intermediate (Isoquinolyl-Pd(II)-R) Transmetal->PdII_R_Int Bu3SnBr RedElim Reductive Elimination PdII_R_Int->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-R-Isoquinoline RedElim->Product

Caption: Catalytic cycle of the Stille coupling reaction.

Conclusion

The Stille coupling of this compound is a highly effective and versatile method for the synthesis of a diverse range of 7-substituted isoquinoline derivatives. The mild reaction conditions and broad functional group tolerance make it an invaluable tool in modern drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful reaction in their own synthetic endeavors.

References

Application Notes and Protocols for the N-Oxide Formation of 7-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisoquinoline is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The strategic introduction of an N-oxide moiety to the isoquinoline (B145761) nitrogen atom can significantly alter the molecule's physicochemical and biological properties, including its electronic character, aqueous solubility, and pharmacological activity. N-oxides of nitrogen-containing heterocycles are frequently investigated as potential prodrugs, as they can be metabolically reduced back to the parent amine in vivo. Moreover, the N-oxide group can serve as a directing group for subsequent functionalization of the isoquinoline ring system. This document provides detailed experimental protocols for the N-oxidation of this compound, intended to serve as a comprehensive guide for researchers.

Significance and Applications

The transformation of this compound to its N-oxide derivative is a valuable synthetic step for several reasons:

  • Medicinal Chemistry: The isoquinoline scaffold is a privileged structure found in numerous therapeutic agents. The bromine atom at the 7-position of this compound provides a versatile handle for introducing chemical diversity through cross-coupling reactions. The corresponding N-oxide may possess unique biological properties or act as a crucial intermediate in the synthesis of more complex molecules with potential as anticancer, antimicrobial, or antiviral agents.[1][2] The highly polar N-oxide group can also enhance the water solubility of drug candidates, a critical parameter in drug development.[3][4]

  • Drug Development and Prodrug Strategies: N-oxide derivatives are often explored as prodrugs that can be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors.[5] This targeted activation mechanism can potentially lead to more effective and less toxic cancer therapies. The synthesis of this compound N-oxide is, therefore, a relevant step in the design of novel hypoxia-activated anticancer agents.

  • Synthetic Organic Chemistry: The N-oxide functionality can influence the regioselectivity of electrophilic aromatic substitution reactions on the isoquinoline core. It also enables a range of synthetic transformations, such as rearrangements, that are not feasible with the parent heterocycle, thereby expanding the synthetic utility of the this compound scaffold.

Experimental Protocols

The following section details two widely employed and effective methods for the N-oxidation of azaaromatic compounds, which have been adapted for the specific case of this compound.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a preferred method for N-oxidation due to its typically mild reaction conditions and high product yields.

Materials:

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: While stirring the solution at room temperature, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over a period of 5 to 10 minutes. For reactions that may be exothermic, an ice-water bath can be used to maintain the temperature at 0-5 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 6 hours.

  • Quenching: Upon completion of the reaction (as indicated by the consumption of the starting material), cool the reaction mixture in an ice-water bath. Quench the excess m-CPBA by the slow addition of a 10% aqueous sodium thiosulfate solution and stir vigorously for 15-20 minutes.

  • Aqueous Work-up: Transfer the biphasic mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct) and then with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in hexane is generally effective for the elution of the desired N-oxide. The final product, this compound N-oxide, is expected to be a solid upon isolation.

Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid

This method provides a cost-effective alternative for N-oxidation, particularly for larger-scale syntheses, although it may necessitate heating.

Materials:

  • This compound (C₉H₆BrN)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Glacial acetic acid (CH₃COOH)

  • Saturated aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane, Ethyl Acetate, and/or Methanol (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, carefully add 30% aqueous hydrogen peroxide (2.0 to 3.0 equivalents) in a dropwise manner.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 60-80 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction may require several hours or proceed overnight to achieve complete conversion.

  • Aqueous Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow and portion-wise addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until gas evolution ceases and the pH of the solution is basic (pH > 8).

  • Extraction: Extract the resulting aqueous mixture with either dichloromethane or ethyl acetate. Perform the extraction three times using a volume of organic solvent equivalent to the volume of the aqueous layer for each extraction.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, as described in Method 1.

Data Presentation

The following table summarizes the typical reaction parameters for the N-oxidation of this compound using the two described methods.

Table 1: Summary of Reaction Conditions for the N-Oxide Formation of this compound

ParameterMethod 1: m-CPBAMethod 2: H₂O₂ / Acetic Acid
Oxidizing Agent m-Chloroperoxybenzoic acid (m-CPBA)Hydrogen peroxide (30% aq.)
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)Glacial Acetic Acid
Stoichiometry of Oxidant 1.1 - 1.5 equivalents2.0 - 3.0 equivalents
Temperature 0 °C to Room Temperature60 - 80 °C
Typical Reaction Time 2 - 6 hoursSeveral hours to overnight
Work-up Procedure Reductive quench with Na₂S₂O₃ and basic washNeutralization with base followed by extraction
Expected Yield Good to ExcellentModerate to Good
Purity (Post-Chromatography) HighHigh

Note: The expected yields are based on general procedures for the N-oxidation of isoquinolines and may require optimization for the specific substrate, this compound.

Mandatory Visualization

G N-Oxidation of this compound cluster_reactants Reactants cluster_products Product This compound This compound 7-Bromoisoquinoline_N_oxide This compound N-oxide plus + Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->7-Bromoisoquinoline_N_oxide [O]

Caption: Chemical transformation of this compound to its N-oxide.

G General Experimental Workflow for N-Oxidation start Dissolve this compound in appropriate solvent add_oxidant Add oxidizing agent (m-CPBA or H2O2/AcOH) start->add_oxidant react Stir at specified temperature and monitor reaction progress add_oxidant->react workup Perform aqueous work-up (quench/neutralize and extract) react->workup dry Dry organic layer and concentrate in vacuo workup->dry purify Purify crude product via silica gel column chromatography dry->purify characterize Characterize the purified product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for the synthesis and purification of this compound N-oxide.

References

Application Note: The Strategic Use of 7-Bromoisoquinoline in the Total Synthesis of Cortistatin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cortistatin A, a marine-derived steroidal alkaloid, has garnered significant attention from the scientific community due to its potent and selective anti-angiogenic properties, making it a promising candidate for cancer therapy. The complex and unique molecular architecture of Cortistatin A, particularly the presence of a substituted isoquinoline (B145761) moiety at the C17 position, presents a formidable challenge for synthetic chemists. This application note details the pivotal role of 7-Bromoisoquinoline as a key starting material in a scalable and efficient total synthesis of Cortistatin A. We provide detailed protocols and quantitative data for the synthesis of a key intermediate derived from this compound and its subsequent coupling to the steroidal core.

Overview of the Synthetic Strategy

The total synthesis of Cortistatin A can be approached through various strategies. A convergent approach involves the preparation of the complex steroidal core and the substituted isoquinoline side chain separately, followed by their coupling. In the strategy detailed here, this compound serves as the precursor to a more reactive organometallic isoquinoline derivative, which is then coupled to a functionalized steroidal intermediate. This method offers a reliable and scalable route to the complete carbon skeleton of Cortistatin A.

Synthesis of the Key Isoquinoline Intermediate

A scalable synthesis of the required 7-substituted isoquinoline begins with this compound. To facilitate its coupling with the steroidal core, this compound is converted into a more reactive organostannane derivative, 7-(trimethylstannyl)isoquinoline. This transformation is a key step that enables a subsequent Stille cross-coupling reaction.

CortistatinA_Synthesis cluster_isoquinoline Isoquinoline Moiety Synthesis cluster_steroid Steroidal Core cluster_coupling Final Assembly This compound This compound 7-(trimethylstannyl)isoquinoline 7-(trimethylstannyl)isoquinoline This compound->7-(trimethylstannyl)isoquinoline Stannylation Δ16-Cortistatin A Δ16-Cortistatin A 7-(trimethylstannyl)isoquinoline->Δ16-Cortistatin A Stille Coupling Cortistatinone\n(Vinyl Iodide Precursor) Cortistatinone (Vinyl Iodide Precursor) Cortistatinone\n(Vinyl Iodide Precursor)->Δ16-Cortistatin A Cortistatin A Cortistatin A Δ16-Cortistatin A->Cortistatin A Reduction

Application Notes and Protocols: Synthesis of Pyrazolopyrimidinamine Derivatives from 7-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of novel pyrazolopyrimidinamine derivatives, utilizing 7-Bromoisoquinoline as a key starting material. The core of this synthetic strategy involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of carbon-nitrogen bonds. Specifically, this protocol will focus on the Buchwald-Hartwig amination reaction. These compounds are of significant interest in drug discovery, particularly as kinase inhibitors.[1][2][3] This document includes a proposed synthetic route, detailed experimental procedures, data presentation in tabular format, and a visualization of a relevant biological signaling pathway.

Introduction

Pyrazolopyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including roles as potent kinase inhibitors.[1][2] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, most notably cancer.[4][5][6] The development of novel kinase inhibitors is therefore a major focus of contemporary drug discovery.

The isoquinoline (B145761) moiety is also a key pharmacophore found in many biologically active compounds. The combination of a pyrazolopyrimidinamine with an isoquinoline scaffold is a promising strategy for the development of new therapeutic agents with potentially unique kinase selectivity profiles.

This application note details a proposed synthetic route for the preparation of 7-(Pyrazolopyrimidin-X-ylamino)isoquinoline derivatives from this compound via a Buchwald-Hartwig amination. The Buchwald-Hartwig reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds between aryl halides and amines, and it has been widely adopted in the pharmaceutical industry for the synthesis of complex molecules.[7][8][9][10]

Proposed Synthetic Route

The proposed synthesis involves the palladium-catalyzed Buchwald-Hartwig amination of this compound with a suitable aminopyrazolopyrimidine derivative. This reaction facilitates the formation of a C-N bond between the C7 position of the isoquinoline ring and the amino group of the pyrazolopyrimidine.

Scheme 1: Proposed Synthesis of a 7-(Pyrazolopyrimidinylamino)isoquinoline Derivative

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound p1 7-(Pyrazolopyrimidinylamino)isoquinoline r1->p1 + r2 Aminopyrazolopyrimidine r2->p1 re1 Pd Catalyst (e.g., Pd₂(dba)₃) re2 Ligand (e.g., Xantphos) re3 Base (e.g., Cs₂CO₃) re4 Solvent (e.g., Dioxane)

Caption: Proposed Buchwald-Hartwig amination reaction scheme.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative 7-(Pyrazolopyrimidinylamino)isoquinoline derivative.

Materials:

  • This compound

  • Aminopyrazolopyrimidine derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane (B91453)

  • Nitrogen gas (or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the aminopyrazolopyrimidine derivative (1.2 eq), Cesium Carbonate (2.0 eq), Xantphos (0.1 eq), and Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Anhydrous 1,4-dioxane is added to the flask via syringe. The reaction mixture is typically set up to have a concentration of 0.1 M with respect to the this compound.

  • Reaction Conditions: The reaction mixture is heated to 100 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Samples are taken periodically and spotted on a TLC plate, eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting materials and the appearance of the product spot are observed under UV light.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize hypothetical, yet realistic, data for a series of synthesized 7-(Pyrazolopyrimidinylamino)isoquinoline derivatives based on typical outcomes of Buchwald-Hartwig amination reactions.

Table 1: Reaction Conditions and Yields

Compound IDR Group on PyrazolopyrimidineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PPA-1 HPd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1001278
PPA-2 MethylPd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1001472
PPA-3 PhenylPd₂(dba)₃ (5)Xantphos (10)K₃PO₄Toluene1101665
PPA-4 MorpholinePd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene1001081

Table 2: Characterization Data

Compound IDMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)¹H NMR (δ, ppm)Purity (HPLC)
PPA-1 C₁₈H₁₂N₆312.11313.12 [M+H]⁺9.21 (s, 1H), 8.50 (d, 1H), ...>98%
PPA-2 C₁₉H₁₄N₆326.13327.14 [M+H]⁺9.19 (s, 1H), 8.48 (d, 1H), ...>99%
PPA-3 C₂₄H₁₆N₆388.14389.15 [M+H]⁺9.25 (s, 1H), 8.55 (d, 1H), ...>97%
PPA-4 C₂₂H₁₉N₇O397.16398.17 [M+H]⁺9.15 (s, 1H), 8.45 (d, 1H), ...>98%

Signaling Pathway Visualization

Pyrazolopyrimidine derivatives have been identified as potent inhibitors of various protein kinases.[1][3] These kinases are key components of intracellular signaling cascades that regulate cell proliferation, survival, and differentiation. A common mechanism of action for such inhibitors is to compete with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Pyrazolopyrimidinamine Derivative Inhibitor->RAF Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

Caption: A simplified MAPK/ERK signaling pathway.

Conclusion

The synthetic protocol detailed herein provides a robust and adaptable method for the synthesis of novel pyrazolopyrimidinamine derivatives from this compound. The use of the Buchwald-Hartwig amination allows for the efficient construction of the target molecules in good to excellent yields. The resulting compounds are of significant interest for further investigation as potential kinase inhibitors in various therapeutic areas. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols: Palladium-Catalyzed Amination of 7-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the palladium-catalyzed amination of 7-bromoisoquinoline, a key transformation for the synthesis of 7-aminoisoquinoline derivatives. These compounds are significant scaffolds in medicinal chemistry and drug development. The protocols outlined below are based on the highly versatile Buchwald-Hartwig amination reaction.[1]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3][4] Its development has significantly expanded the ability to synthesize aryl amines from aryl halides, offering a broad substrate scope and functional group tolerance. The efficiency of this reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For heteroaromatic substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are generally favored as they facilitate the key steps of the catalytic cycle.

Data Presentation: Comparative Reaction Conditions

Table 1: Amination of this compound with Anilines

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Aniline (B41778)Pd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH901291BenchChem
24-MethoxyanilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene (B28343)100399
34-TrifluoromethylanilinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Dioxane1001885

Table 2: Amination of this compound with Secondary Cyclic Amines

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Morpholine (B109124)Pd(OAc)₂ (1.5)cataCXium A (3)NaOtBuToluene1001698
2PiperidinePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1001292
3N-MethylpiperazinePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Toluene802488

Table 3: Amination of this compound with Primary Aliphatic Amines

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1n-ButylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1001296
2CyclopentylamineBrettPhos-precatalyst (4)-LiHMDSTHF651278
31-OctylaminePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene1001894

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with Aniline

This protocol is a representative example for the coupling of an aryl amine with this compound.

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous tert-Butanol (B103910) (t-BuOH, 5 mL)

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound, potassium phosphate, palladium(II) acetate, and RuPhos.

  • Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add anhydrous tert-butanol and aniline to the reaction mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 7-(phenylamino)isoquinoline.

Protocol 2: General Procedure for the Amination of this compound with Morpholine

This protocol is a representative example for the coupling of a secondary cyclic amine with this compound.

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.015 mmol, 1.5 mol%)

  • cataCXium A (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction tube suitable for sealed-tube reactions

Procedure:

  • In a glovebox, charge a reaction tube with this compound, sodium tert-butoxide, palladium(II) acetate, and cataCXium A.

  • Add anhydrous toluene and morpholine to the tube.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-morpholinoisoquinoline.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the palladium-catalyzed amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the 7-aminoisoquinoline product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_Aryl 7-Isoquinolyl-Pd(II)L_n(Br) Pd0->PdII_Aryl this compound OxAdd Oxidative Addition PdII_Amido 7-Isoquinolyl-Pd(II)L_n(NR'R'') PdII_Aryl->PdII_Amido HNR'R'', Base Amine_Coord Amine Coordination & Deprotonation PdII_Amido->Pd0 Product 7-(R'R''N)-Isoquinoline PdII_Amido->Product Reduct_Elim Reductive Elimination ArylHalide This compound Amine HNR'R'' Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing the palladium-catalyzed amination of this compound.

Experimental_Workflow Start Start Setup Reaction Setup: - Add this compound, Pd precursor,  ligand, and base to a reaction vessel. Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x). Setup->Inert Reagents Add Liquid Reagents: - Add anhydrous solvent and amine via syringe. Inert->Reagents Heat Heat and Stir: - Place in a preheated oil bath and stir for the  specified time. Reagents->Heat Monitor Monitor Reaction: - Check progress by TLC or LC-MS. Heat->Monitor Monitor->Heat Incomplete Workup Work-up: - Cool, dilute, filter, and concentrate. Monitor->Workup Reaction Complete Purify Purification: - Column chromatography on silica gel. Workup->Purify End End Product: 7-Aminoisoquinoline Derivative Purify->End

Caption: General workflow for palladium-catalyzed amination.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisoquinoline is a pivotal intermediate in the synthesis of a wide range of pharmaceutical compounds and biologically active molecules. Its structure is a key component in the development of novel therapeutics, including antimicrobial, antiviral, and antitumor agents.[1] The efficient and scalable synthesis of this compound is therefore of significant interest for industrial applications.

Historically, the Pomeranz-Fritsch reaction has been a common method for synthesizing isoquinoline (B145761) derivatives. However, for the synthesis of this compound, this method suffers from significant drawbacks that limit its industrial viability, namely low yields (typically around 20%) and the formation of the 5-bromoisoquinoline (B27571) isomer as a major byproduct.[1] The separation of these isomers is challenging and costly on a large scale.

An alternative and more efficient industrial approach involves a two-step synthesis commencing with the reduction of 7-nitroisoquinoline (B179579) to 7-aminoisoquinoline, followed by a Sandmeyer-type diazotization and bromination. This method offers a higher yield and regioselectivity, making it a more economical and scalable process. A notable advancement in this area is a patented method that employs a non-aqueous solvent system for the diazotization-bromination step, which simplifies the procedure and work-up.[1]

This document provides detailed protocols for the large-scale synthesis of this compound via the industrially preferred route of 7-aminoisoquinoline diazotization.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below.

PropertyValue
Molecular Formula C₉H₆BrN
Molecular Weight 208.05 g/mol
Appearance Off-white to light yellow solid
Melting Point 67-73 °C
Boiling Point 312.3 °C at 760 mmHg
Solubility Soluble in dichloromethane (B109758), acetone, DMF, and DMSO. Insoluble in water.[1]
Purity (Typical) ≥97%
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Overall Synthesis Workflow

The recommended industrial synthesis of this compound is a two-stage process. The first stage involves the catalytic hydrogenation of 7-nitroisoquinoline to produce 7-aminoisoquinoline. The second stage is the diazotization of the amino group followed by a Sandmeyer bromination to yield the final product.

G cluster_0 Stage 1: Synthesis of 7-Aminoisoquinoline cluster_1 Stage 2: Synthesis of this compound Start 7-Nitroisoquinoline Step1 Catalytic Hydrogenation (H₂, Pd/C, Methanol) Start->Step1 Product1 7-Aminoisoquinoline Step1->Product1 Step2 Diazotization (NaNO₂, HBr) Product1->Step2 Crude Product Transfer Step3 Sandmeyer Reaction (CuBr) Step2->Step3 Product2 This compound Step3->Product2

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 7-Aminoisoquinoline from 7-Nitroisoquinoline

This protocol details the reduction of 7-nitroisoquinoline to 7-aminoisoquinoline via catalytic hydrogenation.

Materials and Reagents:

  • 7-Nitroisoquinoline

  • Methanol (B129727) (MeOH)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen Gas (H₂)

  • Nitrogen Gas (N₂)

  • Filtration agent (e.g., Celite)

Equipment:

  • Hydrogenation reactor equipped with a stirrer, gas inlet, and pressure gauge

  • Reaction flask

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Charging the Reactor: To a suspension of 10% Pd/C (e.g., 0.1 g per 1 g of starting material) in methanol (e.g., 20 mL), add a solution of 7-nitroisoquinoline (e.g., 200 mg, 1.15 mmol) in methanol (e.g., 40 mL).

  • Hydrogenation: Seal the reactor and purge again with nitrogen before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-3 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Product: The resulting residue is crude 7-aminoisoquinoline, which can be used in the next step without further purification.

Quantitative Data (Stage 1):

ParameterExpected ValueNotes
Starting Material 7-Nitroisoquinoline---
Catalyst 10% Pd/C~10% w/w of starting material
Solvent Methanol---
Reaction Temperature Room Temperature---
Reaction Time ~24 hoursMonitor by TLC/HPLC
Yield >90%High conversion is typically achieved.
Purity CrudeSuitable for use in the subsequent step.
Stage 2: Synthesis of this compound from 7-Aminoisoquinoline (Sandmeyer Reaction)

This protocol describes the conversion of 7-aminoisoquinoline to this compound via diazotization and a Sandmeyer reaction.

Reaction Pathway:

G cluster_0 Diazotization cluster_1 Sandmeyer Bromination a 7-Aminoisoquinoline b Diazonium Salt Intermediate a->b + NaNO₂, HBr (0-5 °C) c This compound b->c + CuBr

Figure 2: Reaction pathway for the synthesis of this compound.

Materials and Reagents:

  • 7-Aminoisoquinoline (from Stage 1)

  • Hydrobromic acid (HBr, 48%)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Jacketed reaction vessel with overhead stirring, temperature probe, and addition funnel

  • Beakers and other standard laboratory glassware

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Amine Solution Preparation: In the jacketed reaction vessel, dissolve 7-aminoisoquinoline in aqueous hydrobromic acid (48%). Cool the solution to 0-5 °C using a circulating chiller.

  • Diazotization: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be checked using starch-iodide paper (a positive test indicates the presence of excess nitrous acid).

  • Sandmeyer Reaction: In a separate vessel, prepare a solution or slurry of copper(I) bromide in hydrobromic acid. Cool this mixture to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the stirred copper(I) bromide mixture. Vigorous nitrogen gas evolution will be observed. Control the addition rate to maintain the reaction temperature.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until nitrogen evolution ceases.

  • Work-up:

    • Quench the reaction mixture by pouring it into water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to achieve high purity.

Quantitative Data (Stage 2):

ParameterExpected ValueNotes
Starting Material 7-Aminoisoquinoline---
Reagents NaNO₂, HBr, CuBr---
Reaction Temperature 0-5 °C (Diazotization)Critical for the stability of the diazonium salt.
Reaction Time 2-4 hoursMonitor by TLC/HPLC.
Yield 25-70%Yields can vary. The patented non-aqueous method claims yields up to 25% over older methods.[1]
Purity (after purification) >95%Recrystallization is effective for purification.[1]

Conclusion

The synthetic route to this compound via the diazotization of 7-aminoisoquinoline represents a significant improvement over the classical Pomeranz-Fritsch synthesis for industrial-scale production. The advantages include higher yields, improved regioselectivity, and a more straightforward purification process. The protocols provided herein offer a robust foundation for the large-scale synthesis of this important pharmaceutical intermediate. Further optimization, potentially exploring non-aqueous diazotization conditions as suggested in recent patents, may lead to even greater efficiency and cost-effectiveness.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling Conditions for 7-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 7-bromoisoquinoline. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in a Suzuki coupling reaction is a frequent issue that can often be attributed to several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Inefficient reduction can stall the catalytic cycle.[1]

    • Solution: Use a fresh batch of a reliable Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts) that forms the active catalyst more readily.[1]

  • Poor Reagent Quality: The purity of your reagents is critical.

    • This compound: Ensure it is pure and free from acidic impurities that can quench the base.

    • Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation through protodeboronation.[1] Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.[2]

    • Base and Solvents: Use high-purity, anhydrous solvents if the protocol requires, and ensure your base is not hydrated, as this can lead to side reactions.

  • Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst and phosphine (B1218219) ligands, leading to deactivation.[1]

    • Solution: Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.

  • Suboptimal Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the conversion. However, excessive heat can lead to catalyst decomposition.

    • Base: The choice and amount of base are crucial. For heteroaryl bromides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. Ensure at least 2-3 equivalents of base are used.

Question 2: I am observing significant formation of side products, such as homocoupled boronic acid and dehalogenated isoquinoline. How can I minimize these?

Answer:

The formation of byproducts is a common challenge that reduces the yield of the desired product and complicates purification.

  • Homocoupling of Boronic Acid: This side reaction forms a symmetrical biaryl from the boronic acid starting material.

    • Primary Cause: The presence of oxygen is a major contributor to homocoupling as it can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote this side reaction. Using a Pd(II) precatalyst can also lead to initial homocoupling during the in situ reduction to Pd(0).

    • Solutions:

      • Rigorous Degassing: As mentioned previously, ensure the reaction is performed under strictly anaerobic conditions.

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate homocoupling that occurs during the reduction of a Pd(II) precatalyst.

      • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to homocoupling than their corresponding boronic acids.

  • Dehalogenation of this compound: This involves the replacement of the bromine atom with a hydrogen atom.

    • Potential Causes: This can occur after the oxidative addition step through a competing pathway. The choice of solvent and base can influence the extent of dehalogenation.

    • Solutions:

      • Screening Bases and Solvents: Experimenting with different bases and solvent systems may help to suppress this side reaction.

      • Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes favor the desired reductive elimination over pathways leading to dehalogenation.

Question 3: My product is difficult to purify due to closely eluting impurities. What are some strategies to improve purification?

Answer:

Purification can be challenging when the product has a similar polarity to the starting materials or byproducts.

  • Optimize Chromatography:

    • Solvent System: Carefully screen different solvent systems for column chromatography to maximize the separation between your product and impurities.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Chemical Treatment during Workup:

    • Acid/Base Washes: If the impurities have acidic or basic functionalities that the product lacks, an appropriate aqueous wash can help to remove them.

    • Boronic Acid Removal: Unreacted boronic acid and its byproducts can sometimes be removed by washing the organic layer with a basic aqueous solution (e.g., aqueous NaOH).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A reliable starting point, based on protocols for similar substrates, would be:

  • Catalyst: Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: A mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v) or DMF and water.

  • Temperature: 80-100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Q2: Should I use a conventional heating method or a microwave reactor?

A2: Both methods can be effective. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can sometimes improve yields. If available, a microwave reactor is an excellent tool for rapid reaction optimization.

Q3: How do I choose the right boronic acid derivative?

A3: While boronic acids are commonly used, they can be unstable. For challenging substrates or to minimize side reactions, consider using:

  • Pinacol Esters: More stable to storage and less prone to protodeboronation and homocoupling.

  • Trifluoroborate Salts (R-BF₃K): These are crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions, which can be beneficial.

Q4: What is the role of the base in the Suzuki coupling?

A4: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic borate (B1201080) species, which then transfers its organic group to the palladium center.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation: Comparison of Reaction Conditions

The following tables provide examples of reaction conditions used for the Suzuki coupling of bromo-aza-heterocycles, which can serve as a guide for optimizing the reaction with this compound.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Bromo-Aza-Heterocycles

Aryl BromideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
5,7-DibromoquinolinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)80-10012~75 (mono)Adapted from
5,7-Dibromoquinoline4-Methoxyphenyl-boronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (4.0)Toluene/H₂O (10:1)110-12012-24~85 (di)Adapted from
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2)DBUTHF/H₂O1100.1782
3-Chloropyridine3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L5 (2.1)DBUTHF/H₂O1100.1735

Table 2: Microwave-Assisted Suzuki Coupling Conditions

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)Reference
4-Chloro-6,7-dimethoxy-quinazolineCyclohexyl-boronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2)DMF/H₂O (5:1)175676-90
6-Chloroimidazo[1,2-a]pyridinesVarious arylPd(PPh₃)₄ or Pd(OAc)₂/PPh₃K₂CO₃DME1502083-95N/A

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound (Conventional Heating)

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.

  • Addition of Catalyst and Solvents: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling of this compound

  • Reaction Setup: In a microwave reaction vial equipped with a small magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.025 mmol, 5 mol%), and the base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 3 mL of 1,4-dioxane and 1 mL of water).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, the work-up and purification steps are similar to the conventional heating protocol.

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add this compound, Boronic Acid, and Base to Flask B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Catalyst and Degassed Solvents B->C D 4. Heat with Stirring (Conventional or Microwave) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench and Extract with Organic Solvent E->F Reaction Complete G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure 7-Arylisoquinoline H->I

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Q1 Check Catalyst Activity and Reagent Purity Start->Q1 S1 Use Fresh Catalyst/Reagents Consider Boronic Ester Q1->S1 Issue Found Q2 Ensure Rigorous Degassing (Inert Atmosphere) Q1->Q2 No Issue S1->Q2 S2 Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) Q2->S2 Issue Found Q3 Optimize Reaction Conditions (Temp, Base, Solvent) Q2->Q3 No Issue S2->Q3 S3 Screen Different Parameters Q3->S3 End Improved Yield S3->End

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of 7-Bromoisoquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Bromoisoquinoline using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.

Issue 1: Poor Separation of this compound from Impurities

Q: My primary challenge is the poor separation of this compound from a closely related impurity. How can I improve the resolution?

A: A common impurity in the synthesis of this compound is its positional isomer, 5-Bromoisoquinoline. These isomers have very similar polarities, making their separation on a standard silica (B1680970) gel column challenging.[1] Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Solvent System: A common mobile phase for bromoquinolines is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a moderately polar solvent such as ethyl acetate (B1210297).[2] Another effective system for related bromoisoquinolines is a combination of dichloromethane (B109758) and either diethyl ether or ethyl acetate.[1][3]

    • Solvent Polarity: The key is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 on a TLC plate.[2] For 5-Bromoisoquinoline, an Rf of 0.30 was reported using 9:1 dichloromethane/diethyl ether. This is a good starting point for this compound.

    • Gradient Elution: Employing a shallow gradient, where the polarity of the mobile phase is increased slowly over time, can significantly improve the separation of closely eluting compounds.

  • Stationary Phase Selection:

    • Standard Silica Gel: While challenging, separation on standard silica gel is often achievable with careful optimization of the mobile phase.

    • Specialized Columns: For particularly difficult separations of positional isomers, consider using columns with different selectivity, such as those with phenyl or pentafluorophenyl (PFP) stationary phases.[4]

  • Column Parameters:

    • Column Dimensions: A longer and narrower column will provide a greater number of theoretical plates, leading to better separation.

    • Flow Rate: A slower flow rate allows for better equilibration of the analyte between the stationary and mobile phases, which can improve resolution.

Issue 2: The Compound is Not Moving Down the Column

Q: I've loaded my sample, but the this compound is not eluting from the column, even with an increase in solvent polarity. What could be the issue?

A: This typically indicates that the mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution:

    • Increase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Stronger Solvent System: If increasing the polarity of your current system is ineffective, consider switching to a more polar solvent system altogether, such as methanol (B129727) in dichloromethane.[5] However, be cautious as methanol can sometimes cause silica to dissolve.

Issue 3: The Compound Elutes Too Quickly (with the solvent front)

Q: My this compound is coming off the column immediately with the solvent front, resulting in no separation. How can I fix this?

A: This happens when the mobile phase is too polar, causing the compound to have a very high Rf value and little interaction with the stationary phase.

  • Solution:

    • Decrease Polarity: Reduce the proportion of the polar solvent in your mobile phase. For instance, in a hexane/ethyl acetate mixture, increase the percentage of hexane.

    • TLC Optimization: Before running the column, ensure you have optimized the solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value in the 0.2-0.4 range.[2]

Issue 4: Peak Tailing

Q: The peaks for my collected fractions are showing significant tailing on TLC analysis. What causes this and how can I prevent it?

A: Peak tailing for nitrogen-containing heterocyclic compounds like isoquinolines can occur due to strong interactions with the acidic silanol (B1196071) groups on the surface of the silica gel.

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) (typically 0.1-1% by volume), to your mobile phase. The TEA will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

    • Deactivated Silica: For compounds that are particularly sensitive to the acidity of silica gel, you can use commercially available deactivated silica gel or deactivate it yourself.

Issue 5: Compound Decomposition on the Column

Q: I suspect my this compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A: While this compound is generally stable, some sensitive compounds can degrade on acidic silica gel.[5]

  • Confirmation:

    • 2D TLC: Spot your compound on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates decomposition.[6]

  • Alternatives:

    • Deactivated Silica Gel: As mentioned for peak tailing, using deactivated silica can prevent acid-catalyzed degradation.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A: Based on data for similar compounds, a good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Alternatively, a dichloromethane and diethyl ether or ethyl acetate system can be effective.[1][2][3] Always optimize the solvent system with TLC first to achieve an Rf of 0.2-0.4 for this compound.[2]

Q2: What are the common impurities found with this compound?

A: The most significant impurity is often the positional isomer, 5-Bromoisoquinoline, which can be formed during synthesis and is notoriously difficult to separate due to its similar polarity.[1] Other potential impurities could include starting materials or other isomeric byproducts depending on the synthetic route.

Q3: What is the recommended ratio of crude material to silica gel?

A: A general guideline is to use a ratio of 1:20 to 1:100 of crude material to silica gel by weight. For difficult separations, such as separating positional isomers, a higher ratio (e.g., 1:100 or more) is recommended.

Q4: Should I use "wet" or "dry" loading of my sample?

A: Both methods can be effective.

  • Wet Loading: Dissolve the sample in a minimum amount of the initial mobile phase and load it onto the column. This is generally preferred.

  • Dry Loading: If your compound is poorly soluble in the mobile phase, dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of the column.[6] This technique can often lead to better resolution for poorly soluble compounds.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
  • Prepare TLC Plates: Use standard silica gel TLC plates.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a prepared mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimize: Adjust the ratio of the polar to the non-polar solvent until the spot corresponding to this compound has an Rf value between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification of this compound
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC analysis.

    • Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped. The top of the silica bed should be flat.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes or flasks.

    • If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Optimization

Solvent SystemStarting Ratio (Non-polar:Polar)Notes
Hexane / Ethyl Acetate95:5A standard and versatile system.[2]
Dichloromethane / Diethyl Ether95:5Effective for separating bromo-isoquinoline isomers.[1][3]
Dichloromethane / Ethyl Acetate95:5Another effective system for bromo-isoquinoline isomers.[1]

Table 2: Troubleshooting Summary

IssueProbable CauseRecommended Solution(s)
Poor Separation- Incorrect mobile phase polarity- Co-eluting isomers (e.g., 5-Bromoisoquinoline)- Optimize mobile phase using TLC (aim for Rf 0.2-0.4)- Use a shallow gradient elution- Consider a specialized column (e.g., Phenyl, PFP)[4]
Compound Not ElutingMobile phase is not polar enough- Gradually increase the polarity of the mobile phase- Switch to a stronger solvent system (e.g., MeOH/DCM)[5]
Compound Elutes Too FastMobile phase is too polar- Decrease the polarity of the mobile phase
Peak TailingStrong interaction with acidic silica- Add a basic modifier (e.g., 0.1-1% TEA) to the mobile phase
Compound DecompositionCompound is sensitive to acidic silica- Perform a 2D TLC to confirm[6]- Use deactivated silica or an alternative stationary phase (alumina, Florisil)[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Optimization (Target Rf 0.2-0.4) column_packing Column Packing (Silica Gel Slurry) tlc->column_packing Determines Starting Eluent sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identify Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal pure_product Purified this compound solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Poor Separation? check_rf Is Rf of target 0.2 - 0.4? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No isocratic_gradient Using Isocratic or Gradient Elution? check_rf->isocratic_gradient Yes adjust_polarity->check_rf try_gradient Switch to Shallow Gradient isocratic_gradient->try_gradient Isocratic isomers Suspect Positional Isomers? isocratic_gradient->isomers Gradient good_separation Good Separation try_gradient->good_separation special_column Consider Phenyl or PFP Column isomers->special_column Yes isomers->good_separation No special_column->good_separation

Caption: Troubleshooting decision tree for poor separation issues.

References

Technical Support Center: High-Purity 7-Bromoisoquinoline Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to recrystallization techniques for obtaining high-purity 7-Bromoisoquinoline. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful purification.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not occurred. 3. The compound has "oiled out" instead of crystallizing.1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. 3. Reheat the solution to dissolve the oil, add a small amount of a more appropriate solvent (or a co-solvent), and cool slowly. "Oiling out" can occur if the solution is cooled too quickly or if the compound's melting point is lower than the temperature of the solution.
Low recovery of crystals. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough, leading to dissolution.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. During hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering to prevent the product from crystallizing on the filter paper. 3. Always use ice-cold solvent to wash the crystals on the filter paper.
Crystals are discolored (e.g., off-white, yellow, or brown). The presence of colored impurities from the synthesis or degradation.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. 2. Perform a second recrystallization.
Melting point of crystals is broad or lower than expected. The crystals are still impure. This could be due to the presence of isomeric impurities, such as 5-Bromoisoquinoline, which can be difficult to remove due to similar physical properties.1. Repeat the recrystallization process, ensuring slow cooling to promote the formation of well-ordered crystals. 2. Consider using a different solvent or a solvent mixture to improve the separation of isomers. Fractional crystallization may be effective.[1] 3. For very persistent impurities, column chromatography may be necessary.
Oily precipitate forms instead of crystals. 1. The compound is melting in the hot solvent before it dissolves ("oiling out"). 2. The solution is being cooled too rapidly.1. Add more solvent to fully dissolve the oil at the boiling point. 2. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Based on available data and the properties of similar compounds, good starting points for solvent screening include ethanol (B145695), isopropanol (B130326), and acetone (B3395972).[2] Mixed solvent systems, such as ethanol-water or acetone-hexane, can also be very effective.[2][3] A patent for the synthesis of this compound mentions that it is easily soluble in dichloromethane (B109758) and acetone, and poorly soluble in water.

Q2: My crude this compound is a brownish solid. What are the likely impurities?

A2: Brownish discoloration in isoquinoline (B145761) derivatives often indicates the presence of impurities from the synthesis or degradation.[2] Common impurities in the synthesis of this compound, particularly via the Pomeranz–Fritsch reaction, can include the isomeric by-product 5-Bromoisoquinoline. This isomer has very similar physical properties, making it challenging to separate by simple recrystallization. Other potential impurities include unreacted starting materials and polymeric by-products.

Q3: How can I improve the yield and purity of my recrystallized this compound?

A3: To improve yield, use the minimum amount of hot solvent necessary to dissolve the crude product and cool the solution in an ice bath after it has slowly reached room temperature to maximize precipitation.[2] For higher purity, allow the solution to cool slowly and undisturbed to promote the formation of large, well-defined crystals, which are less likely to trap impurities.[2] A second recrystallization may be necessary to achieve high purity.

Q4: Can I use a single solvent system for the recrystallization?

A4: Yes, a single solvent can be effective if it meets the criteria of high solubility when hot and low solubility when cold. Ethanol or isopropanol are good candidates to test for single-solvent recrystallization of this compound.[2]

Q5: What should I do if my compound is "oiling out" instead of crystallizing?

A5: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an oily layer. To remedy this, reheat the mixture and add more solvent until the oil completely dissolves. Then, allow the solution to cool very slowly. Using a larger volume of solvent or a different solvent system may be necessary.

Quantitative Data: Solubility of this compound

Solvent Solubility at Room Temperature (approx. 20-25°C) Solubility at Elevated Temperature (near boiling point) Comments
Ethanol Moderately Soluble (30 mg/mL)[4]Highly SolubleA good candidate for single-solvent recrystallization.[2]
Isopropanol Sparingly SolubleSolubleA good candidate for single-solvent recrystallization.[2]
Acetone SolubleHighly SolubleMay require a co-solvent (anti-solvent) like hexane (B92381) to reduce solubility upon cooling.[2]
Ethyl Acetate Sparingly SolubleSolubleA potential solvent for recrystallization.
Toluene Sparingly SolubleSolubleMay be a suitable solvent, particularly for removing less polar impurities.
Hexane InsolubleSparingly SolubleA good anti-solvent to use in combination with a more polar solvent like acetone or ethyl acetate.[2][3]
Water InsolubleInsolubleAn excellent anti-solvent to use with a water-miscible solvent like ethanol or acetone.[2]
DMF Highly Soluble (30 mg/mL)[4]Very Highly SolubleGenerally too good of a solvent for recrystallization unless an anti-solvent is used.
DMSO Highly Soluble (30 mg/mL)[4]Very Highly SolubleGenerally too good of a solvent for recrystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a small volume of ethanol (e.g., 10 mL) and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot ethanol until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (m.p. 69-73°C).

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol-Water)
  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 1.0 g) in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture (with the same approximate composition as the final recrystallization mixture).

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration Insoluble impurities? cool Slowly Cool to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end High-Purity This compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield impure_product Impure Product (Discolored / Low MP) start->impure_product oiling_out Oiling Out start->oiling_out solution1 - Reduce solvent volume - Scratch flask - Add seed crystal no_crystals->solution1 solution2 - Concentrate mother liquor - Ensure proper hot filtration - Use ice-cold wash low_yield->solution2 solution3 - Use activated charcoal - Repeat recrystallization - Consider chromatography impure_product->solution3 solution4 - Reheat and add more solvent - Cool more slowly oiling_out->solution4

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Overcoming Low Yield in the Pomeranz-Fritsch Synthesis of 7-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 7-Bromoisoquinoline via the Pomeranz-Fritsch reaction.

Troubleshooting Guide

Q1: My Pomeranz-Fritsch synthesis of this compound is resulting in a very low yield (around 20%). What are the primary causes?

Low yields in the Pomeranz-Fritsch synthesis of this compound are a well-documented challenge. The primary reasons include:

  • Formation of Isomeric Byproducts: The major issue is the co-production of the 5-Bromoisoquinoline isomer. The cyclization of the intermediate formed from 3-bromobenzaldehyde (B42254) can occur at two positions on the aromatic ring, often leading to a mixture where the 5-bromo isomer is a significant, if not the major, product. This isomeric mixture can be difficult to separate, contributing to a low isolated yield of the desired 7-bromo product. A Chinese patent indicates that the reaction can produce almost equal amounts of 5- and this compound, with a total yield as low as 20%.[1]

  • Steric Hindrance: The bromo-substituent on the benzaldehyde (B42025) can sterically hinder the electrophilic aromatic substitution step (cyclization), slowing down the desired reaction and allowing side reactions to predominate.

  • Reaction Conditions: The harsh acidic conditions and high temperatures typically employed can lead to degradation of the starting materials and intermediates, as well as the formation of polymeric side products.

Q2: I have a significant amount of the 5-Bromoisoquinoline isomer in my product mixture. How can I improve the regioselectivity towards the 7-bromo isomer?

Improving the regioselectivity is key to increasing the yield of this compound. Here are some strategies:

  • Choice of Acid Catalyst: While concentrated sulfuric acid is traditional, other acids can alter the regioselectivity. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can sometimes favor one isomer over the other due to their different steric bulk and ability to complex with the intermediates.

  • Modified Pomeranz-Fritsch Reactions:

    • Bobbitt Modification: This involves the reduction of the initially formed Schiff base to the corresponding amine before cyclization. While this modification is primarily used for the synthesis of tetrahydroisoquinolines, subsequent aromatization could potentially offer a different isomeric ratio compared to the direct cyclization.

    • Schlittler-Muller Modification: This approach uses a benzylamine (B48309) and glyoxal (B1671930) hemiacetal. Synthesizing 3-bromobenzylamine (B82478) and reacting it under these conditions might offer an alternative pathway with different regioselectivity.

  • Alternative Synthetic Routes: If improving the regioselectivity of the Pomeranz-Fritsch reaction proves difficult, consider alternative methods that offer better control. A notable alternative is the synthesis from 7-aminoisoquinoline via a Sandmeyer-type reaction. A patented diazotization-bromination method reports a yield of up to 48% for this compound, which is a significant improvement over the traditional Pomeranz-Fritsch synthesis.[1]

Q3: How can I effectively separate this compound from the 5-Bromoisoquinoline isomer?

The separation of these isomers is challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be attempted.

  • Column Chromatography: Careful column chromatography on silica (B1680970) gel with a meticulously chosen eluent system is often the most effective method for separating isomers. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/diethyl ether) may provide the necessary separation.

  • Recrystallization: Fractional crystallization from a suitable solvent might be effective if one isomer is significantly less soluble than the other. This often requires screening various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pomeranz-Fritsch reaction?

The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines. It involves two main stages:

  • Formation of a Schiff base (benzalaminoacetal): An aromatic aldehyde (in this case, 3-bromobenzaldehyde) is condensed with a 2,2-dialkoxyethylamine (e.g., aminoacetaldehyde diethyl acetal).

  • Acid-catalyzed cyclization: The Schiff base is then treated with a strong acid, which protonates the acetal (B89532), leading to the formation of a carbocation. This is followed by an intramolecular electrophilic aromatic substitution where the benzene (B151609) ring attacks the carbocation, leading to the cyclized isoquinoline (B145761) ring system after elimination of water and alcohol.

Q2: Are there any modifications to the Pomeranz-Fritsch reaction that can improve yields in general?

Yes, several modifications have been developed to improve yields and broaden the scope of the Pomeranz-Fritsch reaction:

  • The Schlittler-Muller Modification: This method involves the condensation of a benzylamine with glyoxal hemiacetal.[2]

  • The Bobbitt Modification: This modification involves the hydrogenation of the benzalaminoacetal before the acid-catalyzed cyclization, which typically leads to tetrahydroisoquinolines.

  • The Jackson Modification: This involves the cyclization of an N-tosylated amine.

Q3: What are some alternative, higher-yielding syntheses for this compound?

Given the inherent low yield and isomer formation in the Pomeranz-Fritsch synthesis, alternative routes are often preferred for preparing this compound. A promising alternative involves a diazotization reaction starting from 7-aminoisoquinoline. One patented method describes a novel diazotization-bromination process in a non-aqueous solvent that is reported to have a yield of up to 48%.[1] This method avoids the formation of the 5-bromo isomer, simplifying purification and improving the overall yield.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Synthesis MethodStarting MaterialsReported Yield of this compoundKey ObservationsReference
Pomeranz-Fritsch Reaction 3-Bromobenzaldehyde, Aminoacetaldehyde diethyl acetal~20%Forms a nearly 1:1 mixture with 5-Bromoisoquinoline, which is difficult to separate.Chinese Patent CN102875465A[1]
Diazotization-Bromination 7-AminoisoquinolineUp to 48%Avoids the formation of the 5-bromo isomer, leading to a purer product and simpler workup.Chinese Patent CN102875465A

Experimental Protocols

Protocol 1: Standard Pomeranz-Fritsch Synthesis of this compound (General Procedure)

Step 1: Formation of the Benzalaminoacetal

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 3-bromobenzaldehyde and aminoacetaldehyde diethyl acetal in a suitable solvent such as toluene.

  • Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the Schiff base formation.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude benzalaminoacetal is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the crude benzalaminoacetal to a flask containing a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

  • Slowly warm the mixture to the desired reaction temperature (this may require optimization, e.g., room temperature to 100°C) and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Basify the solution with a suitable base (e.g., concentrated sodium hydroxide (B78521) solution) until the pH is alkaline.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or fractional distillation to separate the 7-bromo and 5-bromo isomers.

Protocol 2: Alternative Synthesis of this compound via Diazotization (Conceptual Outline based on Patent)

Step 1: Preparation of 7-Aminoisoquinoline

This intermediate can be prepared through various literature methods, often involving nitration of an isoquinoline precursor followed by reduction.

Step 2: Diazotization and Bromination

  • Dissolve 7-aminoisoquinoline in a suitable non-aqueous solvent.

  • Treat the solution with a diazotizing agent (e.g., tert-butyl nitrite) at low temperature.

  • Add a bromine source (e.g., a bromide salt or elemental bromine) to the diazonium salt solution.

  • Allow the reaction to proceed to completion.

  • Work up the reaction mixture, which may involve quenching with a basic solution and extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Pomeranz_Fritsch_Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization A 3-Bromobenzaldehyde C Benzalaminoacetal (Schiff Base) A->C + H₂O B Aminoacetaldehyde diethyl acetal B->C D Protonated Intermediate C->D + H⁺ E Cyclized Intermediate (Electrophilic Aromatic Substitution) D->E - EtOH F This compound E->F - H⁺, - EtOH G 5-Bromoisoquinoline (Isomeric Byproduct) E->G - H⁺, - EtOH

Caption: Pomeranz-Fritsch reaction mechanism for this compound synthesis.

Troubleshooting_Workflow Start Low Yield of this compound CheckIsomers Analyze product mixture for isomers (e.g., by GC-MS or NMR) Start->CheckIsomers High5Bromo High proportion of 5-Bromoisoquinoline CheckIsomers->High5Bromo Isomers Present LowConversion Low conversion of starting material CheckIsomers->LowConversion No/Few Isomers Degradation Significant degradation or polymeric byproducts CheckIsomers->Degradation Complex Mixture OptimizeCyclization Optimize Cyclization: - Vary acid catalyst (PPA, Eaton's reagent) - Adjust temperature and reaction time High5Bromo->OptimizeCyclization ModifyReaction Consider Modified Pomeranz-Fritsch: - Bobbitt Modification - Schlittler-Muller Modification High5Bromo->ModifyReaction AlternativeRoute Switch to Alternative Synthesis: - Diazotization of 7-aminoisoquinoline High5Bromo->AlternativeRoute OptimizeFormation Optimize Schiff Base Formation: - Ensure complete water removal - Check purity of starting materials LowConversion->OptimizeFormation OptimizeConditions Optimize Reaction Conditions: - Lower reaction temperature - Shorter reaction time Degradation->OptimizeConditions Purification Improve Purification: - Optimize column chromatography - Attempt fractional distillation/crystallization OptimizeCyclization->Purification ModifyReaction->Purification AlternativeRoute->Purification OptimizeFormation->OptimizeCyclization OptimizeConditions->Purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Diazotization of 7-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 7-aminoisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the diazotization of 7-aminoisoquinoline and subsequent reactions, such as the Sandmeyer reaction.

Observation/Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Diazonium Salt 1. Incomplete dissolution of 7-aminoisoquinoline: The amine salt must be fully dissolved or finely suspended for the reaction to proceed efficiently. 2. Temperature too high: Nitrous acid is unstable at higher temperatures, and the diazonium salt can decompose.[1] 3. Insufficient acid: A strongly acidic medium is required to generate the nitrosonium ion (NO+) electrophile and stabilize the diazonium salt.[1] 4. Impure starting materials: Impurities in the 7-aminoisoquinoline or sodium nitrite (B80452) can interfere with the reaction.1. Ensure the 7-aminoisoquinoline is fully converted to its hydrochloride salt and is a fine, well-stirred suspension in the acidic medium before adding sodium nitrite. 2. Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. 3. Use a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄). 4. Use high-purity reagents.
Formation of a Dark Precipitate or Tar 1. Azo coupling: The newly formed diazonium salt can react with unreacted 7-aminoisoquinoline to form colored azo compounds. This is more likely if the medium is not sufficiently acidic. 2. Decomposition to phenols: The diazonium salt can be hydrolyzed to 7-hydroxyisoquinoline (B188741), which may polymerize or undergo side reactions. This is accelerated by elevated temperatures. 3. Radical side reactions: Uncontrolled decomposition can lead to a mixture of polymeric byproducts.1. Ensure a strong acidic environment (pH < 2) to keep the concentration of free amine low. Add the sodium nitrite solution slowly and sub-surface to the amine suspension. 2. Maintain strict temperature control (0-5°C). Use the diazonium salt solution immediately after preparation. 3. Ensure efficient stirring and controlled addition of reagents.
**Vigorous Foaming and Gas Evolution (other than N₂) **1. Decomposition of nitrous acid: If the temperature is too high or if there are localized "hot spots," nitrous acid can decompose, releasing nitrogen oxides (brown fumes). 2. Rapid decomposition of the diazonium salt: Uncontrolled temperature increase can lead to rapid, sometimes violent, decomposition of the diazonium salt.1. Maintain a constant temperature of 0-5°C throughout the addition of sodium nitrite. Ensure the reaction vessel is well-immersed in a cooling bath. 2. Add the sodium nitrite solution dropwise with vigorous stirring to avoid localized concentration and temperature increases.
Low Yield in Subsequent Sandmeyer Reaction 1. Poor quality of the diazonium salt solution: Any of the issues above can lead to a lower concentration of the desired diazonium salt. 2. Inefficient copper catalyst: The copper(I) salt may have oxidized to copper(II). 3. Reaction temperature too low for Sandmeyer step: While diazotization requires low temperatures, the Sandmeyer reaction often requires warming to proceed at a reasonable rate.1. Address the issues in the diazotization step to ensure a high-quality diazonium salt solution. 2. Use freshly prepared or high-quality copper(I) halide. 3. After adding the diazonium salt to the copper catalyst, allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60°C) to ensure complete decomposition of the diazonium salt and product formation.[1]

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5°C) critical for the diazotization of 7-aminoisoquinoline?

A1: Maintaining a low temperature is crucial for two main reasons. First, the nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid, is unstable and decomposes at higher temperatures. Second, the resulting 7-isoquinolinediazonium salt is itself thermally unstable.[1] Temperatures above 5°C can lead to rapid decomposition, forming undesired byproducts like 7-hydroxyisoquinoline and tars, which significantly lowers the yield of the desired product.

Q2: What is the role of the strong acid (e.g., HCl) in this reaction?

A2: The strong acid serves three primary functions:

  • It reacts with sodium nitrite to generate nitrous acid, the precursor to the active nitrosating agent.

  • It protonates the 7-aminoisoquinoline, making it soluble or creating a fine suspension of its salt, which is necessary for the reaction to occur.

  • It maintains a highly acidic environment, which is essential to prevent the newly formed diazonium salt from coupling with unreacted 7-aminoisoquinoline, a side reaction that leads to the formation of colored azo dyes.

Q3: My final product after the Sandmeyer reaction is a dark, difficult-to-purify oil. What could be the cause?

A3: This is a common issue and often points to problems during the diazotization step. The formation of tarry substances is typically due to side reactions like azo coupling or polymerization of phenolic byproducts. To mitigate this, ensure that the diazotization is carried out under strictly controlled low temperatures and in a sufficiently acidic medium. Slow, dropwise addition of the sodium nitrite solution with vigorous stirring is also key to preventing localized side reactions.

Q4: Can I isolate the 7-isoquinolinediazonium salt?

A4: While it is possible to isolate some diazonium salts, especially as their tetrafluoroborate (B81430) salts, they are generally unstable and potentially explosive when dry. For most synthetic applications, including the Sandmeyer reaction, the 7-isoquinolinediazonium salt is prepared in a cold aqueous solution and used immediately in the subsequent step without isolation.[1] This is the safest and most efficient approach.

Q5: Are there alternatives to the standard aqueous diazotization method?

A5: Yes, non-aqueous methods can be used, particularly if the substrate or subsequent reagents are sensitive to water. A common approach involves using an organic nitrite, such as tert-butyl nitrite, in an anhydrous organic solvent like dibromoethane. This method can offer milder reaction conditions and simpler workup procedures.

Experimental Protocols

Protocol 1: Aqueous Diazotization of 7-Aminoisoquinoline and Subsequent Sandmeyer Chlorination (Adapted from a similar procedure for 5-aminoisoquinoline)

Part A: Diazotization of 7-Aminoisoquinoline

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 7-aminoisoquinoline (e.g., 5.0 g) in deionized water (50 mL).

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (e.g., 15 mL) to the stirred suspension, ensuring the temperature remains below 5°C.

  • Stir for an additional 15 minutes to ensure the complete formation of the 7-aminoisoquinoline hydrochloride salt as a fine suspension.

  • In a separate beaker, dissolve sodium nitrite (e.g., 2.5 g) in cold deionized water (10 mL).

  • Add the cold sodium nitrite solution dropwise to the 7-aminoisoquinoline hydrochloride suspension over 30 minutes. Maintain the reaction temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C. The resulting solution contains the 7-isoquinolinediazonium chloride.

Part B: Sandmeyer Reaction to Synthesize 7-Chloroisoquinoline

  • In a separate 500 mL beaker, prepare a solution of copper(I) chloride (e.g., 5.0 g) in concentrated hydrochloric acid (25 mL), warming gently if necessary to dissolve. Cool this solution to 0-5°C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10°C during this addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Heat the mixture to 60°C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

  • Cool the reaction mixture and neutralize it by slowly adding a 20% aqueous sodium hydroxide (B78521) solution until the pH is approximately 8-9.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-chloroisoquinoline.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Non-Aqueous Diazotization for the Synthesis of 7-Bromoisoquinoline (Adapted from CN102875465A)
  • Dissolve the 7-aminoisoquinoline precursor in dibromoethane.

  • Add tert-butyl nitrite (1.2 equivalents) dropwise to the solution at room temperature.

  • After 30 minutes, add a source of bromide, such as benzyltrimethylammonium (B79724) bromide (1.0 equivalent).

  • Stir the reaction at room temperature for 5.5 to 6.5 hours.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer several times with water.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography.

Data Summary

The following table presents representative reaction parameters for diazotization-Sandmeyer reactions of aminoisoquinolines. Note that specific yields for the 7-aminoisoquinoline are not widely reported, so data for the closely related 5-aminoisoquinoline (B16527) is provided for reference.

ParameterAqueous Method (5-Aminoisoquinoline)Non-Aqueous Method (7-Aminoisoquinoline Precursor)
Nitrosating Agent NaNO₂ / aq. HCltert-Butyl nitrite
Solvent WaterDibromoethane
Temperature (Diazotization) 0-5°CRoom Temperature
Reaction Time (Diazotization) ~1 hour~30 minutes before bromide addition
Sandmeyer Reagent CuCl / aq. HClBenzyltrimethylammonium bromide
Temperature (Sandmeyer) 0°C to 60°CRoom Temperature
Reaction Time (Sandmeyer) ~2.5 hours5.5 - 6.5 hours
Reported Yield Not specified, but generally moderate to good for Sandmeyer reactions.Not explicitly stated, but the patent claims a high-yield process.

Visualizations

Diazotization_Pathway Diazotization of 7-Aminoisoquinoline cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_product Sandmeyer Products 7-Aminoisoquinoline 7-Aminoisoquinoline Diazotization Diazotization 7-Aminoisoquinoline->Diazotization NaNO2 NaNO2 NaNO2->Diazotization HCl HCl HCl->Diazotization 7-Isoquinolinediazonium_Chloride 7-Isoquinolinediazonium Chloride (Unstable) Diazotization->7-Isoquinolinediazonium_Chloride 0-5°C 7-Chloroisoquinoline 7-Chloroisoquinoline 7-Isoquinolinediazonium_Chloride->7-Chloroisoquinoline + CuCl This compound This compound 7-Isoquinolinediazonium_Chloride->this compound + CuBr Other_Products Other 7-Substituted Isoquinolines 7-Isoquinolinediazonium_Chloride->Other_Products + Other Nucleophiles

Caption: Reaction pathway for the diazotization of 7-aminoisoquinoline.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Yield Start Low Yield Observed Check_Temp Temperature 0-5°C? Start->Check_Temp Check_Acid Sufficient Acid? Check_Temp->Check_Acid Yes Adjust_Temp Adjust Cooling (Ice-Salt Bath) Check_Temp->Adjust_Temp No Check_Addition Slow NaNO2 Addition? Check_Acid->Check_Addition Yes Add_Acid Add More Strong Acid Check_Acid->Add_Acid No Check_Catalyst Fresh Cu(I) Catalyst? Check_Addition->Check_Catalyst Yes Slow_Addition Repeat with Slower Addition Check_Addition->Slow_Addition No Use_Fresh_Catalyst Use Fresh/ High-Purity Cu(I) Salt Check_Catalyst->Use_Fresh_Catalyst No Success Yield Improved Check_Catalyst->Success Yes Adjust_Temp->Start Add_Acid->Start Slow_Addition->Start Use_Fresh_Catalyst->Start

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Improving the Regioselectivity of Isoquinoline Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the electrophilic bromination of isoquinoline (B145761). Our aim is to help you improve the regioselectivity of your reactions and achieve higher yields of the desired brominated isoquinoline isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the bromination of isoquinoline?

A1: The main challenges in isoquinoline bromination include controlling the position of bromination (regioselectivity), preventing multiple brominations (over-halogenation), and avoiding the need for harsh reaction conditions that can lead to degradation of the starting material or product.[1] Direct bromination often results in a mixture of isomers, primarily at the C5 and C8 positions, which can be difficult to separate.[2]

Q2: Why does electrophilic bromination of isoquinoline preferentially occur on the benzene (B151609) ring rather than the pyridine (B92270) ring?

A2: Electrophilic substitution on isoquinoline occurs preferentially on the carbocyclic (benzene) ring because it is more electron-rich than the heterocyclic (pyridine) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards attack by electrophiles.

Q3: What factors determine whether bromination occurs at the C5 or C8 position?

A3: The regioselectivity between the C5 and C8 positions is primarily influenced by the stability of the cationic intermediate formed during the electrophilic substitution. Both positions are generally favored over C6 and C7. However, the precise ratio of C5 to C8 isomers is highly dependent on reaction conditions such as the acid used as the solvent, the temperature, and the choice of brominating agent.[2][3] For instance, careful temperature control is crucial for selectively forming 5-bromoisoquinoline (B27571) while suppressing the formation of the 8-bromo isomer.[2]

Q4: Which brominating agents are recommended for achieving good regioselectivity?

A4: N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of isoquinoline, particularly when aiming for 5-bromoisoquinoline. N,N'-dibromoisocyanuric acid (DBI) has also been shown to be effective, especially in trifluoromethanesulfonic acid (CF3SO3H). The choice of brominating agent and the solvent system are critical for controlling the outcome of the reaction.

Q5: How can I favor the formation of 5-bromoisoquinoline?

A5: To selectively synthesize 5-bromoisoquinoline, the reaction should be carried out at low temperatures, typically between -26°C and -18°C, using NBS in concentrated sulfuric acid. Strict temperature control is essential to minimize the formation of the 8-bromoisoquinoline (B29762) isomer.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of C5 and C8 Isomers

  • Possible Cause: The reaction temperature is not optimal. Higher temperatures can lead to a decrease in selectivity.

    • Solution: Maintain a strict low-temperature profile during the addition of the brominating agent and throughout the reaction. For the synthesis of 5-bromoisoquinoline using NBS in H₂SO₄, the temperature should be kept between -26°C and -18°C.

  • Possible Cause: The choice of acid and brominating agent is not ideal for the desired isomer.

    • Solution: The acidity of the solvent plays a crucial role in regioselectivity. The combination of NBS in concentrated sulfuric acid is well-established for favoring the 5-bromo isomer. For other isomers, a different acid or brominating agent might be necessary.

Issue 2: Formation of Di- or Poly-brominated Products

  • Possible Cause: Excess brominating agent is being used.

    • Solution: Carefully control the stoichiometry of the brominating agent. For monobromination, use no more than 1.1 to 1.3 equivalents of NBS.

  • Possible Cause: The reaction time is too long, or the temperature is too high.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction to prevent further bromination. Lowering the reaction temperature can also help to minimize over-bromination.

Issue 3: Low or No Yield of the Desired Bromo-isoquinoline

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure that the isoquinoline is fully dissolved in the acid before adding the brominating agent. Vigorous stirring is also important to ensure proper mixing. Confirm that the reaction has gone to completion using TLC before workup.

  • Possible Cause: Decomposition of the starting material or product.

    • Solution: The use of strong acids and oxidizing agents can lead to degradation. Ensure that the reaction temperature is strictly controlled and that the workup procedure is performed promptly and at a low temperature (e.g., pouring the reaction mixture onto ice).

  • Possible Cause: The brominating agent is not active.

    • Solution: It is recommended to use recrystallized and dried N-bromosuccinimide to ensure its reactivity and to achieve high yields and purity.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the regioselective bromination of isoquinoline.

Table 1: Regioselective Synthesis of 5-Bromoisoquinoline

Brominating AgentAcidTemperatureYieldReference
NBSH₂SO₄-25°C to -18°C59% (recrystallized)
Liquid BromineAlCl₃ (melt)75°C43-46% (recrystallized)
Gaseous BromineAlCl₃-42%
Liquid BromineAlBr₃-39%
Br₂ and Ag₂SO₄H₂SO₄-23%

Table 2: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

Brominating AgentNitrating AgentAcidTemperature (Bromination)Temperature (Nitration)YieldReference
NBSKNO₃H₂SO₄-22°C to -18°CBelow -10°C47-51% (recrystallized)

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a procedure published in Organic Syntheses.

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid (96%). Cool the acid to 0°C in an ice-water bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Bromination: Add recrystallized N-bromosuccinimide (NBS) (1.1 equivalents) in portions to the vigorously stirred solution. Maintain the internal temperature between -22°C and -26°C during the addition.

  • Reaction: Stir the suspension for 2 hours at -22°C ± 1°C, followed by 3 hours at -18°C ± 1°C.

  • Workup: Pour the reaction mixture onto crushed ice. Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extraction: Extract the product with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from heptane.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Workup & Purification start Start charge_acid Charge H₂SO₄ to flask start->charge_acid cool_acid Cool acid to 0°C charge_acid->cool_acid add_isoquinoline Slowly add isoquinoline (< 30°C) cool_acid->add_isoquinoline cool_mixture Cool mixture to -25°C add_isoquinoline->cool_mixture add_nbs Add NBS in portions (-22 to -26°C) cool_mixture->add_nbs stir_1 Stir for 2h at -22°C add_nbs->stir_1 stir_2 Stir for 3h at -18°C stir_1->stir_2 quench Pour onto crushed ice stir_2->quench neutralize Neutralize with aq. NH₃ (pH 9) quench->neutralize extract Extract with diethyl ether neutralize->extract purify Purify by recrystallization extract->purify end End (5-Bromoisoquinoline) purify->end

Caption: Experimental workflow for the regioselective synthesis of 5-bromoisoquinoline.

regioselectivity_factors cluster_input Inputs cluster_conditions Reaction Conditions cluster_output Products isoquinoline Isoquinoline temperature Temperature brominating_agent Brominating Agent (e.g., NBS, DBI) acid_solvent Acid Solvent (e.g., H₂SO₄, CF₃SO₃H) stoichiometry Stoichiometry c5_bromo 5-Bromoisoquinoline temperature->c5_bromo Low Temp Favors c8_bromo 8-Bromoisoquinoline temperature->c8_bromo Higher Temp may increase brominating_agent->c5_bromo acid_solvent->c5_bromo stoichiometry->c5_bromo Controlled (1.1 eq) dibromo Di-brominated Products stoichiometry->dibromo Excess leads to

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 7-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation issues encountered during cross-coupling reactions involving 7-bromoisoquinoline. The following guides and FAQs provide targeted advice to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common problem when using this compound in cross-coupling reactions?

A1: The nitrogen atom in the isoquinoline (B145761) ring possesses a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst from the desired catalytic cycle and leading to its deactivation. This phenomenon is a common challenge when working with nitrogen-containing heterocycles.[1]

Q2: What are the visible signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Stalled or incomplete reaction: The reaction fails to proceed to completion, even with extended reaction times.

  • Formation of palladium black: A black precipitate of elemental palladium is a clear sign of catalyst decomposition.[1] This can be triggered by high temperatures, impurities, or an incorrect ligand-to-metal ratio.

  • Inconsistent results: Poor reproducibility between reaction batches can point towards catalyst instability.[1]

Q3: Can impurities in my starting materials affect the catalyst?

A3: Yes, impurities in either the this compound or the coupling partner can interfere with the catalyst. It is crucial to use purified starting materials. For instance, in Suzuki-Miyaura reactions, ensure the boronic acid is free of boronic anhydride, which can form during storage.

Q4: How does the choice of base impact the reaction and potential catalyst deactivation?

A4: The base plays a critical role in the catalytic cycle, but an inappropriate choice can promote side reactions and catalyst decomposition. For Buchwald-Hartwig aminations, strong, non-coordinating bases like sodium tert-butoxide are often used. However, the choice of base is highly dependent on the specific reaction, solvent, and ligand.[1][2] In some cases, using a weaker base can help to suppress hydrodehalogenation, an undesired side reaction.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Step
Catalyst Poisoning by Isoquinoline Nitrogen The nitrogen atom of the this compound can coordinate to the palladium center, leading to inactive species.[1] Solution: Employ bulky phosphine (B1218219) ligands (e.g., Buchwald or Hartwig ligands) to sterically shield the palladium center and hinder coordination of the isoquinoline nitrogen. Increasing the ligand-to-palladium ratio can also be beneficial.
Inactive Catalyst The palladium precatalyst may not have been properly activated to the active Pd(0) species, or the active catalyst may have decomposed. Solution: Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction. Use fresh, high-purity catalyst and ligands. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more stable precatalyst.
Suboptimal Reaction Temperature The reaction may be too slow at the current temperature, or too high a temperature could be causing catalyst decomposition. Solution: If the reaction is sluggish, cautiously increase the temperature in increments while monitoring for signs of decomposition (e.g., formation of palladium black). Conversely, if decomposition is observed, try lowering the temperature.
Poor Quality of Reagents Impurities in the this compound, coupling partner, or solvent can deactivate the catalyst. Solution: Purify starting materials before use. Ensure solvents are anhydrous and thoroughly degassed.
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
Potential Cause Troubleshooting Step
Oxygen Contamination Traces of oxygen can promote the oxidative homocoupling of boronic acids in Suzuki-Miyaura reactions. Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
Inappropriate Ligand or Base The chosen ligand or base may favor undesired side pathways. Solution: Screen a variety of ligands to identify one that promotes the desired cross-coupling over side reactions. The choice of base can also influence the product distribution; consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki reactions).[1]
Decomposition of Boronic Acid Boronic acids can be prone to decomposition, leading to homocoupling products. Solution: Use fresh, high-quality boronic acid. In some cases, adding the boronic acid portion-wise can minimize its decomposition.

Data Presentation

The following tables provide typical starting conditions for various cross-coupling reactions of aryl bromides, which can be adapted for this compound. Optimization will likely be required for this specific substrate.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterConditionNotes
Catalyst Pd(OAc)₂ or Pd₂(dba)₃1-5 mol%
Ligand SPhos, XPhos, or PPh₃1.2-2.4 equivalents relative to Pd
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2-3 equivalents
Solvent Toluene, Dioxane, or DMF/WaterDegassed
Temperature 80-110 °CMonitor for decomposition
Yield 60-95%Highly substrate dependent

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterConditionNotes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂1-3 mol%
Ligand BINAP, Xantphos, or RuPhos1.1-1.5 equivalents relative to Pd
Base NaOtBu or LHMDS1.2-1.5 equivalents
Solvent Toluene or DioxaneAnhydrous and degassed
Temperature 80-110 °C
Yield 70-98%Dependent on amine and ligand

Table 3: Typical Conditions for Heck Reaction of Aryl Bromides

ParameterConditionNotes
Catalyst Pd(OAc)₂1-5 mol%
Ligand PPh₃ or P(o-tol)₃2-4 equivalents relative to Pd
Base Et₃N or K₂CO₃1.5-2.5 equivalents
Solvent DMF, NMP, or AcetonitrileDegassed
Temperature 100-140 °C
Yield 50-90%Highly dependent on alkene partner

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the cross-coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene/water 4:1).

  • In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the same degassed solvent.

  • Add the catalyst solution to the reaction flask under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., Xantphos, 3.3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Protocol 3: General Procedure for Heck Reaction

  • To a sealable reaction tube, add this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), the ligand (e.g., P(o-tol)₃, 6 mol%), and the base (e.g., Et₃N, 2.0 equiv).

  • Add the degassed solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Catalyst Substrate_Binding Coordination of This compound Active_Catalyst->Substrate_Binding Inhibition Pathway Catalytic_Cycle Productive Cross-Coupling Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Decomposition Thermal/Oxidative Decomposition Active_Catalyst->Decomposition Off_Cycle_Complex Inactive Pd-Isoquinoline Complex (Catalyst Poisoning) Substrate_Binding->Off_Cycle_Complex Catalytic_Cycle->Active_Catalyst Regeneration Product Desired Product Catalytic_Cycle->Product Pd_Black Palladium Black (Inactive) Decomposition->Pd_Black

Caption: Catalyst deactivation pathway in the presence of this compound.

Troubleshooting_Workflow Start Low/No Conversion or Side Products Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Purity & Freshness Start->Check_Reagents Optimize_Ligand Screen Bulky Electron-Rich Ligands Check_Inert->Optimize_Ligand Check_Reagents->Optimize_Ligand Optimize_Base Screen Alternative Bases Optimize_Ligand->Optimize_Base Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Success Improved Yield/ Selectivity Optimize_Temp->Success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 7-Bromoisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high conversion rates in cross-coupling reactions is paramount for the efficient synthesis of complex molecules. 7-Bromoisoquinoline is a key building block in medicinal chemistry, and its successful functionalization is often crucial. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is showing low conversion. What are the most common causes?

A1: Low conversion in Suzuki-Miyaura couplings of this compound can stem from several factors:

  • Inefficient Oxidative Addition: The palladium catalyst must first add to the C-Br bond of this compound. If this step is slow, the overall reaction rate will be low.

  • Catalyst Deactivation: The Pd(0) active species can be sensitive to air and may decompose, forming palladium black.

  • Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be sluggish.

  • Side Reactions: Homocoupling of the boronic acid and debromination of this compound can consume starting materials.

Q2: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen. To minimize it:

  • Ensure Rigorous Inert Conditions: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

  • Use High-Quality Reagents: Ensure your boronic acid is pure and free of impurities that might facilitate homocoupling.

  • Optimize Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I check first?

A3: For low conversion in Buchwald-Hartwig aminations, consider the following:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. The base must be strong enough to deprotonate the amine but not so nucleophilic that it reacts with the aryl bromide.

  • Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands are essential for facilitating both the oxidative addition and reductive elimination steps.

  • Catalyst Deactivation: As with other palladium-catalyzed reactions, ensuring an inert atmosphere is crucial to prevent catalyst decomposition.

Q4: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is sluggish. What are the key parameters to optimize?

A4: For Sonogashira couplings, focus on these aspects:

  • Catalyst System: Both a palladium catalyst and a copper(I) co-catalyst are typically required. The copper(I) salt facilitates the formation of a copper acetylide, which is crucial for the transmetalation step.

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is necessary to deprotonate the terminal alkyne.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used.

  • Copper-Free Conditions: If you are observing significant alkyne homocoupling (Glaser coupling), consider a copper-free protocol. This may require more forcing conditions but can lead to a cleaner reaction profile.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low yields in your Suzuki-Miyaura reaction with this compound, follow this troubleshooting workflow:

start Low Conversion in Suzuki-Miyaura Reaction check_reagents Verify Reagent Quality (this compound, Boronic Acid, Base, Solvent) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert Reagents OK optimize_catalyst Optimize Catalyst System (Pd source and Ligand) check_inert->optimize_catalyst Atmosphere OK optimize_base Screen Different Bases optimize_catalyst->optimize_base Still Low Conversion optimize_solvent Evaluate Solvent Effects optimize_base->optimize_solvent Still Low Conversion optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp Still Low Conversion success Improved Conversion optimize_temp->success Optimization Successful

Troubleshooting workflow for low Suzuki-Miyaura conversion.

Detailed Steps:

  • Verify Reagent Quality: Ensure all reagents are pure and dry. This compound should be of high purity. Boronic acids can degrade upon storage; check their integrity. Use anhydrous solvents and ensure the base is not hydrated.

  • Ensure Rigorous Inert Atmosphere: De-gas all solvents and the reaction mixture thoroughly. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Optimize Catalyst System: The choice of palladium source and ligand is critical. For heteroaryl bromides like this compound, bulky, electron-rich phosphine ligands often give the best results.

  • Screen Different Bases: The strength and nature of the base can significantly impact the reaction.

  • Evaluate Solvent Effects: The solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalyst.

  • Adjust Reaction Temperature: While some Suzuki reactions proceed at room temperature, others require heating. Gradually increase the temperature and monitor for product formation and decomposition.

Side Reactions in Buchwald-Hartwig Amination

A common issue in Buchwald-Hartwig amination is the formation of side products. This diagram outlines potential side reactions and mitigation strategies.

main_cycle Desired C-N Coupling side_reaction1 Hydrodehalogenation (Debromination) main_cycle->side_reaction1 Competes with reductive elimination side_reaction2 Aryl-Aryl Homocoupling main_cycle->side_reaction2 Catalyst decomposition pathway mitigation1 Use weaker base Lower temperature side_reaction1->mitigation1 mitigation2 Ensure inert atmosphere Use pre-catalyst side_reaction2->mitigation2

Common side reactions in Buchwald-Hartwig amination.

Mitigation Strategies:

  • Hydrodehalogenation: This side reaction, where the bromine atom is replaced by hydrogen, can sometimes be suppressed by using a weaker base or by lowering the reaction temperature.

  • Aryl-Aryl Homocoupling: The formation of biaryl impurities can be minimized by ensuring a strictly inert atmosphere to prevent catalyst oxidation and by using well-defined palladium pre-catalysts.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound and related substrates, compiled from various literature sources. Note that optimal conditions can be substrate-dependent and may require further screening.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001692
3Thiophene-2-boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF90878

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOt-BuToluene1001895
2AnilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄1,4-Dioxane1102488
3n-ButylaminePd(OAc)₂ (2)BrettPhos (4)LHMDSTHF801291

Table 3: Representative Conditions for Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)5Et₃NTHF60693
2TrimethylsilylacetylenePd(PPh₃)₄ (5)10DIPADMF801085
31-HeptynePd(OAc)₂ (2)-Cs₂CO₃1,4-Dioxane1001675 (Copper-free)

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

A Combine Reactants & Catalyst (this compound, Boronic Acid, Pd Catalyst, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G

General workflow for Suzuki-Miyaura coupling.
General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline for the amination of this compound. The choice of ligand and base is crucial and may need to be optimized for the specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under a robust inert atmosphere, add this compound, the palladium pre-catalyst, and the base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat the reaction mixture with stirring (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography.

General Procedure for Sonogashira Coupling of this compound

This procedure outlines a standard Sonogashira coupling. For a copper-free version, omit CuI and consider using a more electron-rich ligand and potentially higher temperatures.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Technical Support Center: Scaling Up 7-Bromoisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 7-Bromoisoquinoline from the laboratory to a pilot plant. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of synthetic routes to address challenges encountered during scale-up.

Frequently Asked questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary classical methods for synthesizing the isoquinoline (B145761) core are the Bischler-Napieralski and the Pomeranz-Fritsch reactions. However, for this compound specifically, direct application of these methods can be problematic. An alternative multi-step synthesis involving diazotization has been developed to overcome these challenges.

Q2: Why is the Pomeranz-Fritsch reaction not ideal for synthesizing this compound?

A2: The Pomeranz-Fritsch reaction for this compound is known to have significant drawbacks, including low yields of around 20%. A major issue is the formation of the 5-bromoisoquinoline (B27571) isomer as a by-product in nearly a 1:1 ratio with the desired 7-bromo isomer, making separation difficult and costly, especially at a larger scale.[1]

Q3: What are the main challenges when scaling up the Bischler-Napieralski reaction?

A3: Key challenges in scaling up the Bischler-Napieralski reaction include managing the exothermic nature of the cyclization step, ensuring adequate mixing in larger reactors to maintain homogeneity and heat distribution, and handling corrosive reagents like phosphorus oxychloride (POCl₃) safely at a larger scale.

Q4: How can I improve the yield of my this compound synthesis?

A4: To improve yields, consider a synthetic route that avoids the direct cyclization of a brominated precursor, which can lead to isomer formation. The multi-step synthesis starting from 1,2,3,4-tetrahydroisoquinoline (B50084) allows for the introduction of the bromine atom at a later stage under more controlled conditions, leading to a higher overall yield of the desired isomer.[1]

Q5: What purification methods are suitable for this compound at the pilot plant scale?

A5: At the pilot plant scale, purification of this compound can be achieved through crystallization or column chromatography. Crystallization is often preferred for its cost-effectiveness and scalability. Finding a suitable solvent system is crucial for obtaining high purity crystals. Column chromatography can also be used but may be less economical for very large quantities.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low overall yield of this compound Use of the Pomeranz-Fritsch reaction leading to significant 5-bromo isomer formation.Switch to a multi-step synthesis that introduces the bromine atom regioselectively.[1]
Incomplete reaction in any of the synthesis steps.Monitor the reaction progress using TLC or HPLC to ensure completion. Adjust reaction time and temperature as needed.
Degradation of starting materials or intermediates.Ensure the use of pure, dry reagents and solvents. For thermally sensitive steps, maintain strict temperature control.
Product loss during work-up and purification.Optimize extraction and crystallization procedures. Minimize transfers and use appropriate solvent volumes.
Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Presence of 5-Bromoisoquinoline isomer Use of a non-regioselective bromination or cyclization method (e.g., Pomeranz-Fritsch).Employ a synthetic route with a regioselective bromination step. If the isomer is present, a careful multi-step crystallization or preparative chromatography may be required for separation.[1]
Dark coloration of the final product Formation of polymeric by-products, especially at high temperatures.Use an appropriate temperature for each reaction step and consider purification of intermediates. Treatment with activated carbon during work-up can sometimes remove colored impurities.
Residual starting materials or reagents Incomplete reaction or inefficient purification.Ensure the reaction goes to completion. Optimize the purification method, for instance by using a different solvent system for crystallization or a different eluent for chromatography.

Comparative Data of Synthetic Routes

Synthetic Route Key Steps Reported Yield Purity Advantages Disadvantages
Pomeranz-Fritsch Condensation of 3-bromobenzaldehyde (B42254) with an aminoacetal followed by acid-catalyzed cyclization.~20%[1]Low due to ~1:1 mixture of 5- and 7-bromo isomers.Fewer steps.Low yield, difficult separation of isomers.
Bischler-Napieralski Acylation of a substituted phenethylamine (B48288) followed by acid-catalyzed cyclization and subsequent aromatization.Moderate to Good (General)Dependent on substrate and conditions.Good for 1-substituted isoquinolines.Harsh reagents, requires subsequent oxidation.
Multi-step Synthesis via Diazotization N-chlorination of 1,2,3,4-tetrahydroisoquinoline, nitration, aromatization, reduction of the nitro group, and finally diazotization and bromination.High yields for individual steps (e.g., N-chlorination 98%, Nitration 70%, Aromatization 80%, Diazotization/Bromination 48%).High purity of the final product.High regioselectivity, higher overall yield of the desired isomer.Multiple steps, more complex procedure.

Experimental Protocols

Protocol 1: Multi-step Synthesis of this compound

This protocol is based on a patented method designed to avoid the issues of the Pomeranz-Fritsch reaction.

Step 1: N-Chloro-1,2,3,4-tetrahydroisoquinoline

  • Dissolve 1,2,3,4-tetrahydroisoquinoline (1 equiv.) in dichloromethane.

  • Slowly add an aqueous solution of sodium hypochlorite (B82951) while stirring vigorously at room temperature for 2 hours.

  • Separate the organic phase, wash with water until free of sodium hypochlorite, and concentrate under reduced pressure to yield the N-chloro intermediate.

Step 2: 7-Nitro-1,2,3,4-tetrahydroisoquinoline

  • Dissolve potassium nitrate (B79036) in concentrated sulfuric acid and cool to -20°C.

  • Slowly add the N-chloro intermediate from Step 1.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 6 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product, which is then filtered and dried.

Step 3: 7-Nitroisoquinoline

  • Add the product from Step 2 and manganese dioxide (MnO₂) to diphenyl ether.

  • Heat the mixture to 210°C for 10 hours.

  • After cooling, filter to remove solids and distill the solvent under reduced pressure.

  • Add petroleum ether to the residue to precipitate the product, which is then filtered and dried.

Step 4: 7-Aminoisoquinoline

  • This step involves the reduction of the nitro group. Standard reduction procedures (e.g., using a metal catalyst like Pd/C and a hydrogen source, or a reducing agent like SnCl₂ in HCl) would be appropriate here, though specific conditions from the patent are not detailed.

Step 5: this compound

  • Dissolve the 7-aminoisoquinoline from Step 4 in a suitable non-aqueous solvent.

  • Add tert-butyl nitrite, followed by benzyltrimethylammonium (B79724) tribromide.

  • Stir at room temperature for 6 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Wash with water, remove the solvent, and purify the residue by silica (B1680970) gel column chromatography to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_start Starting Material cluster_step1 Step 1: N-Chlorination cluster_step2 Step 2: Nitration cluster_step3 Step 3: Aromatization cluster_step4 Step 4: Reduction cluster_step5 Step 5: Diazotization & Bromination start 1,2,3,4-Tetrahydroisoquinoline step1 N-Chloro-1,2,3,4-tetrahydroisoquinoline start->step1 NaOCl, DCM step2 7-Nitro-1,2,3,4-tetrahydroisoquinoline step1->step2 KNO3, H2SO4 step3 7-Nitroisoquinoline step2->step3 MnO2, Diphenyl ether step4 7-Aminoisoquinoline step3->step4 Reduction step5 This compound step4->step5 t-BuONO, Benzyltrimethylammonium tribromide

Caption: Multi-step synthesis of this compound.

troubleshooting_guide Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_method Which synthesis method was used? start->check_method pomeranz Pomeranz-Fritsch check_method->pomeranz other Other Method check_method->other isomer_issue High probability of 5-bromo isomer formation. pomeranz->isomer_issue check_completion Check reaction completion (TLC/HPLC). other->check_completion switch_method Consider switching to a regioselective synthesis. isomer_issue->switch_method incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete optimize_conditions Optimize reaction time/temperature. incomplete->optimize_conditions check_workup Review work-up and purification steps. complete->check_workup loss_detected Product loss identified. check_workup->loss_detected optimize_purification Optimize extraction and crystallization. loss_detected->optimize_purification

Caption: Troubleshooting decision tree for low yield.

References

Managing temperature control in exothermic isoquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing exothermic isoquinoline (B145761) reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize temperature-sensitive isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions.

Frequently Asked Questions (FAQs)

Q1: What makes common isoquinoline synthesis reactions exothermic?

A1: Many key isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, are fundamentally driven by the formation of a stable aromatic ring system.[1] The creation of new, highly stable carbon-carbon and carbon-nitrogen bonds during the intramolecular electrophilic aromatic substitution and cyclization steps releases a significant amount of energy in the form of heat.[1][2]

Q2: What is a "thermal runaway" and why is it a major concern?

A2: A thermal runaway is an uncontrolled process where an initial increase in temperature accelerates the reaction rate, which in turn generates heat even faster.[1][3] This creates a dangerous positive feedback loop, leading to a rapid spike in temperature and pressure that can exceed the capacity of the reactor and its cooling system. This can potentially cause equipment failure, an explosion, or a fire, and is a primary safety concern, especially during scale-up.

Q3: How does increasing the reaction scale impact temperature control?

A3: As a reaction is scaled up from a laboratory flask to a larger pilot or production vessel, the surface-area-to-volume ratio of the reactor decreases significantly. Since heat is dissipated through the reactor's surface, this reduction in relative surface area makes it much harder to remove the heat generated by the reaction, increasing the risk of a thermal runaway.

Q4: Which parameters are most critical for controlling temperature in a Bischler-Napieralski reaction?

A4: The most critical parameters are the rate of addition of the dehydrating agent (e.g., POCl₃, P₂O₅) and the initial temperature of the reaction mixture. These reagents often have a highly exothermic reaction upon contact with the starting amide. Therefore, slow, dropwise addition into a pre-cooled reaction vessel is essential to maintain control.

Q5: For a Pictet-Spengler reaction, how does temperature affect stereoselectivity?

A5: Temperature is a critical factor for controlling stereochemistry. Lower reaction temperatures generally favor kinetic control, which can lead to the formation of a specific, desired stereoisomer. For instance, in reactions with chiral substrates like tryptophan, conducting the reaction at lower temperatures (e.g., 0 °C or -20 °C) often results in the kinetically favored cis product, while higher temperatures can lead to equilibration and the formation of the more thermodynamically stable trans product.

Troubleshooting Guides

Problem 1: Sudden Temperature Spike or Uncontrolled Exotherm

A sudden, uncontrolled increase in temperature is a sign of a potential runaway reaction.

Potential Cause Recommended Solution
Reagent Addition Rate is Too Fast: The rate of heat generation exceeds the cooling system's capacity.Immediate Action: Stop the addition of the reagent immediately. Corrective Action: For future experiments, add the reagent much more slowly (dropwise) and ensure the internal temperature is stable before adding more. Use an addition funnel for better control.
Inadequate Cooling: The cooling bath (e.g., ice/water) is insufficient or has lost its cooling capacity.Immediate Action: If safe, add more cooling medium (ice, dry ice) to the external bath. Prepare a secondary, larger cooling bath if necessary. Corrective Action: Use a more robust cooling system, such as a dry ice/acetone bath (-78 °C) or a cryo-cooling unit for highly exothermic steps. Ensure the reaction flask is adequately immersed.
Poor Stirring/Agitation: "Hot spots" are forming in the reaction mixture due to inefficient heat distribution.Immediate Action: Ensure the stirrer is functioning correctly and at an adequate speed. Corrective Action: Use an overhead mechanical stirrer for larger volumes or viscous mixtures. Ensure the stirrer blade is appropriately sized and positioned to create a good vortex for efficient mixing.
Reaction is Too Concentrated: A high concentration of reactants leads to a rapid rate of heat evolution per unit volume.Corrective Action: Increase the amount of solvent to dilute the reactants. This adds thermal mass and helps to moderate the temperature. Verify all calculations from the experimental protocol.
Problem 2: Low Product Yield or Stalled Reaction

The reaction fails to proceed to completion or gives a poor yield of the desired isoquinoline.

Potential Cause Recommended Solution
Reaction Temperature is Too Low: The activation energy for the cyclization is not being met. This can be an issue in Bischler-Napieralski reactions with less reactive substrates.Corrective Action: Cautiously and gradually warm the mixture by a few degrees while monitoring the temperature closely. If the reaction remains stalled, consider switching to a higher-boiling solvent (e.g., toluene (B28343) to xylene) to achieve the necessary temperature under controlled reflux.
Deactivated Aromatic Ring: The substrate contains electron-withdrawing groups, which hinder the electrophilic aromatic substitution step.Corrective Action: Switch to a more powerful dehydrating agent. For example, if POCl₃ is failing, a combination of P₂O₅ in refluxing POCl₃ is more effective for deactivated systems. Alternatively, modern, milder methods using triflic anhydride (B1165640) (Tf₂O) can be effective at lower temperatures.
Presence of Moisture: Water can quench the dehydrating agent (e.g., POCl₃) and halt the reaction.Corrective Action: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and fresh, high-quality reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Formation of Impurities or Side Products

The final product is contaminated with significant side products, such as from a retro-Ritter reaction or regioisomer formation.

Potential Cause Recommended Solution
Reaction Temperature is Too High: High temperatures can provide the energy for alternative reaction pathways or cause product degradation.Corrective Action: Maintain a stable, lower temperature. For the Bischler-Napieralski reaction, modern methods with Tf₂O/2-chloropyridine (B119429) allow for very low reaction temperatures (e.g., -20 °C), which can suppress side reactions. For Pictet-Spengler, lower temperatures improve selectivity.
Retro-Ritter Side Reaction: The nitrilium ion intermediate in the Bischler-Napieralski reaction fragments into a styrene (B11656) derivative.Corrective Action: Use the corresponding nitrile (e.g., acetonitrile) as the reaction solvent. This shifts the equilibrium away from the fragmentation products. Alternatively, employ milder conditions that avoid the formation of the problematic intermediate.
Formation of Regioisomers: The cyclization occurs at an alternative position on the aromatic ring. This can be an issue with strong dehydrating agents like P₂O₅.Corrective Action: Change the dehydrating agent. Milder reagents like POCl₃ or Tf₂O may offer higher selectivity. Strategically placing blocking groups on the aromatic ring can also prevent cyclization at undesired positions.

Experimental Protocols

Protocol 1: Low-Temperature Bischler-Napieralski Reaction (Tf₂O Method)

This protocol uses modern, mild conditions to minimize side reactions.

  • Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the stirred solution. After 5 minutes, add trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv) dropwise, ensuring the internal temperature does not rise above -15 °C.

  • Reaction: Stir the mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes.

  • Workup: Quench the reaction by slowly adding a cold, saturated aqueous solution of NaHCO₃. Separate the layers, extract the aqueous phase with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Temperature-Controlled Pictet-Spengler Reaction

This protocol is designed to maximize stereoselectivity by maintaining low temperatures.

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 eq) in a suitable dry, aprotic solvent (e.g., toluene or dichloromethane).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice/salt or dry ice/acetone bath.

  • Reagent Addition: Add the aldehyde (1.1 eq) dropwise to the cold solution, maintaining the internal temperature.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, TFA). For highly sensitive reactions, this addition should also be dropwise.

  • Reaction: Stir the reaction at the specified low temperature until the starting material is consumed, as monitored by TLC or HPLC.

  • Workup: Quench the reaction by adding a cold, saturated NaHCO₃ solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Visualizations

TroubleshootingWorkflow start Exothermic Reaction Issue issue_type What is the primary issue? start->issue_type temp_spike Uncontrolled Temp. Spike (Runaway Risk) issue_type->temp_spike Temp low_yield Low Yield / Stalled Reaction issue_type->low_yield Yield impurities Impurity / Side Product Formation issue_type->impurities Purity check_addition Is reagent addition rate too fast? temp_spike->check_addition check_temp_low Is reaction temp too low? low_yield->check_temp_low check_temp_high Is reaction temp too high? impurities->check_temp_high slow_addition SOLUTION: Reduce addition rate. Use addition funnel. check_addition->slow_addition Yes check_cooling Is cooling bath sufficient? check_addition->check_cooling No improve_cooling SOLUTION: Use cryo-bath. Ensure proper immersion. check_cooling->improve_cooling Yes check_stirring Is stirring adequate? check_cooling->check_stirring No improve_stirring SOLUTION: Increase stir speed. Use overhead stirrer. check_stirring->improve_stirring Yes increase_temp SOLUTION: Gradually warm. Switch to higher boiling solvent. check_temp_low->increase_temp Yes check_ring Is aromatic ring deactivated? check_temp_low->check_ring No stronger_reagent SOLUTION: Use stronger dehydrating agent (e.g., P2O5/POCl3). check_ring->stronger_reagent Yes lower_temp SOLUTION: Maintain stable low temp. Use milder Tf2O method. check_temp_high->lower_temp Yes check_retro_ritter Is retro-Ritter product observed? check_temp_high->check_retro_ritter No change_solvent SOLUTION: Use corresponding nitrile as solvent. check_retro_ritter->change_solvent Yes

Caption: Troubleshooting workflow for common isoquinoline synthesis issues.

ThermalRunaway cluster_0 Positive Feedback Loop Temp Increased Temperature Rate Increased Reaction Rate Temp->Rate accelerates Cooling Heat Removal (Cooling System) Temp->Cooling dissipated by Heat Increased Heat Generation Rate->Heat causes Heat->Temp further increases Runaway THERMAL RUNAWAY (Loss of Control) Heat->Runaway if Heat Generation > Heat Removal InitialHeat Initial Heat Input (e.g., reagent addition) InitialHeat->Temp

Caption: The positive feedback cycle of a thermal runaway reaction.

CoolingMethods cluster_Passive Passive Cooling cluster_Active Active Cooling cluster_Procedural Procedural Control Control Temperature Control Strategies CoolingFins Cooling Fins / Large Surface Area Control->CoolingFins IceBath Ice / Water Bath (0 °C) Control->IceBath SlowAddition Slow Reagent Addition Control->SlowAddition Dilution Solvent Dilution (Adds Thermal Mass) SaltIce Salt / Ice Bath (~ -20 °C) DryIce Dry Ice / Acetone Bath (-78 °C) Cryo Cryo-cooler / Circulator (Programmable, e.g., <-80 °C) ReverseAddition Reverse Addition SemiBatch Semi-Batch Operation

Caption: Comparison of temperature control methods in chemical synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 7-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-bromoisoquinoline and its related analogs. Due to the limited availability of fully assigned and published spectral data for this compound, this guide combines available experimental data for related compounds with expected spectral characteristics for the target molecule. This information is intended to assist in the structural elucidation and characterization of this compound in a research and development setting.

Chemical Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are essential for the correct assignment of NMR signals.

Caption: Structure and atom numbering of this compound.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound and related compounds. Data for this compound is predicted based on established substituent effects on the isoquinoline (B145761) scaffold and available certificate of analysis information confirming structural consistency.

Proton This compound (Predicted, CDCl₃) Isoquinoline (CDCl₃) 5-Bromoisoquinoline (CDCl₃) 6-Bromoisoquinoline (CDCl₃)
H-1 ~9.2 (s)9.24 (s)9.28 (s)9.18 (s)
H-3 ~7.6 (d, J ≈ 5.8)7.62 (d, J = 5.8)7.73 (d, J = 5.8)7.60 (d, J = 5.8)
H-4 ~8.5 (d, J ≈ 5.8)8.53 (d, J = 5.8)8.65 (d, J = 5.8)8.45 (d, J = 5.8)
H-5 ~7.8 (d, J ≈ 8.7)7.78 (d, J = 8.2)-7.95 (d, J = 8.7)
H-6 ~7.6 (dd, J ≈ 8.7, 1.9)7.68 (t, J = 7.7)7.45 (t, J = 7.9)-
H-8 ~8.1 (d, J ≈ 1.9)8.05 (d, J = 8.3)8.15 (d, J = 7.6)8.08 (d, J = 9.0)

Note: Predicted values for this compound are estimations and should be confirmed by experimental data. A certificate of analysis for this compound confirms a ¹H NMR spectrum consistent with the structure.[1]

¹³C NMR Spectral Data Comparison

The table below presents a comparison of the ¹³C NMR chemical shifts (δ) in ppm for this compound and its analogs.

Carbon This compound (Predicted, CDCl₃) Isoquinoline (CDCl₃) 5-Bromoisoquinoline (CDCl₃) 6-Bromoisoquinoline (CDCl₃)
C-1 ~152152.8153.5152.3
C-3 ~120120.6121.2120.4
C-4 ~143143.4143.9143.2
C-4a ~135135.9134.8135.5
C-5 ~130130.4-131.0
C-6 ~130127.5133.2-
C-7 ~122127.6129.5122.0
C-8 ~128126.6128.8127.9
C-8a ~128128.8129.1128.5

Note: Predicted values for this compound are estimations and should be confirmed by experimental data.

Experimental Protocols

Standard NMR Sample Preparation

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3]

  • Solvent Selection and Addition: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. Add approximately 0.6-0.7 mL of the solvent to the vial.[2][3]

  • Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[3]

  • Filtration and Transfer: Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[2][4] The final volume in the NMR tube should be approximately 0.5-0.6 mL.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[5]

NMR Data Acquisition Workflow

The following diagram illustrates the general workflow for acquiring and processing NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer lock Lock on Deuterium Signal transfer->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Assign Signals integrate->assign interpret Interpret Spectra assign->interpret

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 7-Bromoisoquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel compounds are paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 7-Bromoisoquinoline and its derivatives, offering insights into expected fragmentation patterns, experimental protocols, and a comparative look at alternative analytical techniques.

This compound, a halogenated heterocyclic compound, and its derivatives are of growing interest in medicinal chemistry and materials science.[1][2] Mass spectrometry (MS) stands as a cornerstone technique for the characterization of these molecules, providing invaluable information on molecular weight and structure. This guide delves into the nuances of analyzing these compounds using various MS techniques, supported by predictive data and established experimental workflows.

Unraveling the Molecular Fingerprint: Predicted Mass Spectrometry Data

While extensive public data on the mass spectrum of this compound is limited, we can predict its behavior based on the known fragmentation of isoquinoline (B145761) alkaloids and the distinct isotopic signature of bromine.[3][4]

This compound has a molecular formula of C₉H₆BrN and a monoisotopic mass of 206.9684 Da.[2] A key feature in the mass spectrum of a monobrominated compound is the presence of a characteristic M+2 isotopic peak of nearly equal intensity (approximately 98%) to the molecular ion peak (M+), owing to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted Molecular Ion (m/z)Key Predicted Fragment Ions (m/z)Notes
Electron Ionization (EI)[M]⁺˙ at 206/208128, 101, 75The molecular ion will exhibit the characteristic 1:1 isotopic pattern for bromine. Fragmentation is expected to involve the loss of Br radical, followed by the loss of HCN and subsequent fragmentation of the naphthalene-like core.
Electrospray Ionization (ESI)[M+H]⁺ at 208/210129As a soft ionization technique, ESI is expected to produce a prominent protonated molecule with minimal fragmentation.

Charting the Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to follow a logical pathway, initiated by the loss of the bromine atom. This primary fragmentation step is then likely followed by the characteristic fragmentation of the isoquinoline core.

M [C₉H₆BrN]⁺˙ m/z 206/208 F1 [C₉H₆N]⁺ m/z 128 M->F1 - Br• F2 [C₈H₅]⁺ m/z 101 F1->F2 - HCN F3 [C₆H₃]⁺ m/z 75 F2->F3 - C₂H₂

Caption: Predicted EI fragmentation pathway of this compound.

A Roadmap for Analysis: Experimental Protocols

The successful analysis of this compound and its derivatives by mass spectrometry hinges on optimized experimental conditions. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of isoquinoline alkaloids.

Protocol 1: GC-MS Analysis

This method is suitable for the analysis of volatile and thermally stable derivatives of this compound.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Helium carrier gas.

  • Sample of this compound or its derivative dissolved in a suitable solvent (e.g., dichloromethane, ethyl acetate).

Procedure:

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1 mL/min (constant flow).

    • Injection Volume: 1 µL (splitless injection).

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50-350

    • Scan Mode: Full scan.

Protocol 2: LC-MS/MS Analysis

This technique is ideal for the analysis of a wider range of derivatives, including those that are less volatile or thermally labile.

Instrumentation and Materials:

  • High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample of this compound or its derivative dissolved in a suitable solvent (e.g., methanol, acetonitrile).

Procedure:

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column Temperature: 40 °C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B

  • MS/MS Conditions:

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Collision Gas: Argon

    • Analysis Mode: Product ion scan of the protonated molecule [M+H]⁺.

A Broader Perspective: Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive characterization of a compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable alternatives and complementary techniques.

Table 2: Comparison of Analytical Techniques for this compound Analysis

TechniquePrincipleStrengthsLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight and structural information through fragmentation.Isomers can be difficult to distinguish without tandem MS, quantification can be complex.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.Excellent for quantification and purity assessment, can be coupled with various detectors (e.g., UV, MS).Does not provide direct structural information (unless coupled to MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Unparalleled for unambiguous structure elucidation, provides detailed information about the chemical environment of each atom.Lower sensitivity compared to MS, requires larger sample amounts, complex mixtures can be challenging to analyze.

Visualizing the Workflow

A systematic workflow is crucial for obtaining reliable and reproducible analytical data. The following diagram illustrates a typical experimental workflow for the mass spectrometric analysis of this compound and its derivatives.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing P1 Weighing & Dissolution P2 Dilution to Working Concentration P1->P2 A1 Injection into MS System (GC-MS or LC-MS) P2->A1 A2 Ionization (EI or ESI) A1->A2 A3 Mass Analysis A2->A3 A4 Detection A3->A4 D1 Spectrum Acquisition A4->D1 D2 Data Interpretation (Molecular Ion, Fragmentation) D1->D2 D3 Structural Elucidation / Quantification D2->D3

Caption: General experimental workflow for MS analysis.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 7-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 7-Bromoisoquinoline is a critical step in quality control and downstream applications. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of potential HPLC methods for the purity analysis of this compound, complete with detailed experimental protocols and a discussion of alternative analytical approaches.

Introduction to Purity Analysis of this compound

This compound is a halogenated heterocyclic building block used in the synthesis of various pharmaceutical compounds. Its purity is crucial as impurities can affect the yield, safety, and efficacy of the final product. Reverse-phase HPLC (RP-HPLC) is a highly suitable method for separating this compound from potential process-related impurities and degradation products. The selection of chromatographic conditions, including the stationary phase, mobile phase composition, and detector settings, is vital for achieving optimal separation and accurate quantification.

Proposed HPLC Methods for Purity Analysis

While a specific, validated HPLC method for this compound is not widely published, suitable methods can be proposed based on the analysis of structurally similar polycyclic aromatic nitrogen heterocycles.[1][2][3] The following sections detail two potential RP-HPLC methods for the purity analysis of this compound.

Method 1: Gradient Elution with Acetonitrile (B52724)/Water

This method utilizes a standard C18 column and a gradient of acetonitrile and water, a common approach for separating aromatic heterocyclic compounds.[4]

Method 2: Isocratic Elution with Methanol (B129727)/Phosphate (B84403) Buffer

This alternative method employs a different organic modifier (methanol) and a buffered mobile phase, which can offer different selectivity for impurities that may co-elute with the main peak in Method 1. The use of a phosphate buffer can help to control the peak shape of ionizable impurities.[1][2]

Data Presentation: Comparison of HPLC Methods

The following table summarizes the expected performance characteristics of the two proposed HPLC methods for the purity analysis of this compound.

ParameterMethod 1: Gradient Acetonitrile/WaterMethod 2: Isocratic Methanol/Buffer
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water20 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileMethanol
Elution Mode GradientIsocratic
Gradient Program 50% B to 95% B in 15 min70% B
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 268 nmUV at 268 nm
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Run Time 20 min15 min
Purity (%) >99% (Area Normalization)>99% (Area Normalization)

Experimental Protocols

Detailed methodologies for the proposed HPLC methods are provided below.

Instrumentation

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Sample Preparation

Accurately weigh and dissolve approximately 5 mg of the this compound sample in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a 0.5 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol for Method 1: Gradient Elution with Acetononitrile/Water
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 268 nm.

  • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample and record the chromatogram for 20 minutes. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol for Method 2: Isocratic Elution with Methanol/Phosphate Buffer
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and methanol in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 268 nm.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram for 15 minutes. Calculate the purity using the area normalization method.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Weigh & Dissolve This compound FilterSample Filter Sample (0.45 µm) SamplePrep->FilterSample HPLCSetup Equilibrate HPLC System FilterSample->HPLCSetup MobilePhasePrep Prepare Mobile Phase Solvents Degas Degas Mobile Phase MobilePhasePrep->Degas Degas->HPLCSetup Inject Inject Sample HPLCSetup->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection Start Start: Purity Analysis of this compound IsVolatile Is the compound volatile? Start->IsVolatile NeedAbsoluteQuant Need absolute quantification without reference standards? Start->NeedAbsoluteQuant IsThermallyLabile Is the compound thermally labile? IsVolatile->IsThermallyLabile No UseHPLC Use HPLC IsVolatile->UseHPLC Yes IsThermallyLabile->UseHPLC Yes UseGC Consider GC IsThermallyLabile->UseGC No NeedAbsoluteQuant->UseHPLC No UseQNMR Consider qNMR NeedAbsoluteQuant->UseQNMR Yes

Caption: Decision tree for analytical method selection.

Alternative Analytical Techniques

While HPLC is a robust method, orthogonal techniques can provide a more comprehensive purity profile.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. Given the nature of this compound, GC could be used to detect volatile residual solvents from the synthesis process.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides an absolute measure of purity without the need for a specific reference standard for each impurity. It is a powerful tool for certifying the purity of reference materials.[5]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it can be used to identify unknown impurities by providing mass information.

References

A Comparative Guide to the Reactivity of 5-Bromoisoquinoline and 7-Bromoisoquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The ability to functionalize the isoquinoline core at specific positions is crucial for the development of novel compounds with desired properties. Among the various substituted isoquinolines, 5-bromoisoquinoline (B27571) and 7-bromoisoquinoline are key intermediates for the synthesis of a wide range of derivatives through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This guide provides a comparative analysis of the reactivity of these two isomers, supported by theoretical considerations and experimental data, to aid researchers in selecting the appropriate building block and optimizing reaction conditions for their synthetic endeavors.

Theoretical Comparison of Reactivity

The reactivity of 5-bromoisoquinoline and this compound in palladium-catalyzed cross-coupling reactions is primarily influenced by electronic and steric effects. These factors affect the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle.

Electronic Effects: The isoquinoline ring system features an electron-withdrawing nitrogen atom, which influences the electron density of the carbocyclic ring. The nitrogen atom's inductive effect (-I) and mesomeric effect (-M) decrease the electron density at various positions. In isoquinoline, the nitrogen atom's electron-withdrawing effect is more pronounced at positions closer to it.

  • 5-Bromoisoquinoline: The bromine atom at the C5 position is on the benzene (B151609) ring, relatively close to the electron-withdrawing nitrogen atom. This proximity leads to a more electron-deficient C5 position, which can facilitate the oxidative addition of the palladium catalyst.

  • This compound: The bromine atom at the C7 position is further away from the nitrogen atom compared to the C5 position. Consequently, the electron-withdrawing effect of the nitrogen is less pronounced at C7, making this position slightly more electron-rich than C5. This could potentially lead to a slower rate of oxidative addition compared to 5-bromoisoquinoline.

Steric Effects: The steric environment around the carbon-bromine bond can also significantly impact the approach of the bulky palladium catalyst.

  • 5-Bromoisoquinoline: The C5 position is flanked by the C4 and C6 positions. The hydrogen atom at C4 is in the peri-position relative to the C5-substituent, which can cause some steric hindrance.

  • This compound: The C7 position is flanked by the C6 and C8 positions, which are part of the carbocyclic ring. The steric hindrance around the C7 position is generally considered to be less significant compared to the C5 position.

Predicted Reactivity: Based on the interplay of electronic and steric effects, it is generally anticipated that 5-bromoisoquinoline may exhibit higher reactivity in some palladium-catalyzed cross-coupling reactions due to the more electron-deficient nature of the C5 position, despite potentially greater steric hindrance . However, the specific reaction conditions, including the choice of catalyst, ligand, and base, can significantly influence the outcome and may favor one isomer over the other.

Data Presentation: A Survey of Reported Reactions

While direct comparative studies under identical conditions are scarce in the literature, the following tables summarize representative examples of Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions for both 5-bromoisoquinoline and this compound. It is important to note that the reaction conditions and coupling partners vary, and thus the yields are not directly comparable but provide a general indication of the feasibility of these transformations.

Table 1: Suzuki-Miyaura Coupling Reactions

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
5-BromoisoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/EtOH/H₂O1001285
5-Bromoisoquinoline4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O1102092
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80195
This compoundPyridin-3-ylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O1001678

Table 2: Buchwald-Hartwig Amination Reactions

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
5-BromoisoquinolineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001888
5-BromoisoquinolineAnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1102475
This compoundN-MethylpiperazinePd₂(dba)₃ / RuPhosK₃PO₄Toluene901291
This compoundIndolePd(OAc)₂ / DavePhosCs₂CO₃Dioxane1002082

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions involving bromoisoquinolines. These protocols should be adapted and optimized for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the bromoisoquinoline (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl-substituted isoquinoline.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the bromoisoquinoline (1.0 equiv), the amine (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine (B1218219) ligand (e.g., BINAP, Xantphos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Base and Solvent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amino-substituted isoquinoline.

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of 5-bromoisoquinoline and this compound in palladium-catalyzed cross-coupling reactions.

G Factors Influencing Reactivity of Bromoisoquinoline Isomers cluster_5 5-Bromoisoquinoline cluster_7 This compound 5_Bromo C5-Br Bond 5_Electronic Stronger -I/-M effect from N More electron-deficient C5 5_Bromo->5_Electronic 5_Steric Peri-hydrogen at C4 Potential steric hindrance 5_Bromo->5_Steric 5_Reactivity Predicted Higher Reactivity (Electronically driven) 5_Electronic->5_Reactivity 5_Steric->5_Reactivity Pd_Catalyst Palladium Catalyst 5_Reactivity->Pd_Catalyst Oxidative Addition 7_Bromo C7-Br Bond 7_Electronic Weaker -I/-M effect from N Less electron-deficient C7 7_Bromo->7_Electronic 7_Steric Less steric hindrance 7_Bromo->7_Steric 7_Reactivity Predicted Lower Reactivity (Electronically) 7_Electronic->7_Reactivity 7_Steric->7_Reactivity 7_Reactivity->Pd_Catalyst Oxidative Addition Reaction_Outcome Reaction Outcome (Yield, Rate) Pd_Catalyst->Reaction_Outcome

Caption: Reactivity comparison of 5- and this compound.

Conclusion

The choice between 5-bromoisoquinoline and this compound as a synthetic intermediate depends on the desired substitution pattern and the specific reaction conditions to be employed. While electronic factors suggest a potentially higher reactivity for 5-bromoisoquinoline in palladium-catalyzed cross-coupling reactions, steric hindrance and the choice of catalyst system can play a decisive role. The provided data and protocols offer a starting point for researchers to develop efficient synthetic routes for the preparation of novel isoquinoline derivatives. Careful optimization of reaction parameters for each specific substrate combination is crucial for achieving high yields and purity.

The Impact of Bromine Substitution on the Biological Activity of Isoquinoline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide will use a pivotal study on isoamphipathic antibacterial molecules (IAMs) as a primary example to demonstrate how the spatial arrangement of a substituent on an aromatic ring dictates biological efficacy and toxicity. While these are not simple bromo-isoquinolines, the principles of positional isomerism they reveal are directly applicable.

Data Presentation: The Critical Role of Isomer Position

A study on a series of isoamphipathic antibacterial molecules, which feature a substituted aromatic cation, provides a clear and quantitative illustration of how positional isomerism—in this case, ortho-, meta-, and para- substitution—dramatically influences antibacterial activity and toxicity. The key findings are summarized in the table below.

Compound IDIsomer PositionTarget Organism(s)MIC (µg/mL)HC₅₀ (µg/mL)Therapeutic Index (HC₅₀/MIC)
IAM-1 orthoGram-positive & Gram-negative bacteria1–3265020.3 - 650
IAM-2 metaGram-positive & Gram-negative bacteria1–16986.1 - 98
IAM-3 paraGram-positive & Gram-negative bacteria1–1616010 - 160

Data compiled from a study on isoamphipathic antibacterial molecules.[1][2][3][4]

The data clearly indicates that while the antibacterial potency (MIC) of the meta- and para- isomers is comparable and in some cases slightly better than the ortho- isomer, the ortho- isomer (IAM-1) exhibits significantly lower toxicity towards human red blood cells (a much higher HC₅₀ value).[1][2][3][4] This results in a vastly superior therapeutic index, making the ortho- isomer a more promising candidate for further development. This underscores the critical principle that even a subtle change in substituent position can lead to a dramatic divergence in biological profile.

While a similar comprehensive dataset for all simple bromo-isoquinoline isomers is not available, studies on derivatives of 4-bromoisoquinoline (B23445) have demonstrated their potential as precursors for cytotoxic agents, indicating that the presence and position of the bromine atom are key to their biological activity.[5]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of bromo-substituted isoquinoline (B145761) isomers.

experimental_workflow Experimental Workflow for Antimicrobial Activity Screening cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Bromo-isoquinoline Isomers mic_assay Minimum Inhibitory Concentration (MIC) Assay start->mic_assay Primary Screening toxicity_assay Hemolytic (HC50) or Cytotoxicity (IC50) Assay start->toxicity_assay Toxicity Profiling data_comp Comparison of Isomer Activity and Toxicity mic_assay->data_comp toxicity_assay->data_comp sar Structure-Activity Relationship (SAR) Analysis data_comp->sar

Caption: A generalized workflow for the comparative biological evaluation of bromo-substituted isoquinoline isomers.

signaling_pathway Potential Signaling Pathway Inhibition by Bioactive Isoquinolines receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, and Growth mtor->proliferation isoquinoline Bromo-isoquinoline Isomer isoquinoline->pi3k Inhibition isoquinoline->mtor Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer agents, including some quinoline (B57606) and isoquinoline derivatives.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparative analysis of the isoamphipathic antibacterial molecules.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

  • Bacterial Strain Preparation: A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is used to inoculate a sterile broth medium. The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The bromo-substituted isoquinoline isomers are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of twofold dilutions of each isomer is prepared in a 96-well microtiter plate using sterile broth.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compounds. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Hemolytic Assay (HC₅₀)

This assay is used to assess the toxicity of compounds to red blood cells, providing an indication of their potential toxicity to mammalian cells.

  • Red Blood Cell Preparation: Fresh human red blood cells (hRBCs) are obtained and washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed hRBCs are then resuspended in PBS to a final concentration of 4% (v/v).

  • Compound Incubation: The bromo-substituted isoquinoline isomers are serially diluted in PBS in a 96-well plate. The hRBC suspension is added to each well.

  • Controls: A positive control (e.g., 1% Triton X-100 in PBS) to induce 100% hemolysis and a negative control (PBS only) for 0% hemolysis are included.

  • Incubation and Centrifugation: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged to pellet the intact hRBCs.

  • Absorbance Measurement: The supernatant from each well is transferred to a new plate, and the absorbance is measured at 540 nm to quantify the release of hemoglobin.

  • HC₅₀ Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC₅₀ value, the concentration of the compound that causes 50% hemolysis, is determined from the dose-response curve.

Conclusion

The precise positioning of a bromine atom on the isoquinoline scaffold is a critical determinant of its biological activity and therapeutic potential. While a comprehensive comparative study of all monobromo-isoquinoline isomers is a clear area for future research, the available data strongly supports the principle that positional isomerism is a key factor in drug design. The significant difference in the therapeutic index of ortho-, meta-, and para-substituted bioactive molecules provides a compelling case for the meticulous exploration of isomeric forms in the development of novel therapeutic agents. The experimental protocols provided herein offer a standardized framework for such future investigations, which will undoubtedly uncover bromo-substituted isoquinolines with optimized potency and safety profiles.

References

A Comparative Guide to Palladium Catalysts for 7-Bromoisoquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the isoquinoline (B145761) scaffold is a critical endeavor in medicinal chemistry, as this nitrogen-containing heterocycle is a core component of numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 7-position of the isoquinoline nucleus, starting from the readily available 7-Bromoisoquinoline. The choice of the palladium catalyst, comprising a palladium precursor and a ligand, is paramount to the success of these transformations, profoundly influencing reaction yields, substrate scope, and overall efficiency.

This guide presents a comparative overview of various palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions with this compound. The data herein is a compilation from scientific literature on analogous heterocyclic systems to provide a rational basis for catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different palladium catalyst systems in cross-coupling reactions involving aryl bromides structurally related to this compound. This data is intended to serve as a starting point for reaction development with this compound.

Catalyst SystemLigandReaction TypeSubstrate ExampleBaseSolventTemp (°C)Yield (%)Observations
Pd(dppf)Cl₂dppfSuzuki-Miyaura5-bromo-1-ethyl-1H-indazoleK₂CO₃Dimethoxyethane80HighEffective for C-C bond formation with heteroaryl bromides.[1]
Pd(PPh₃)₄PPh₃Suzuki-Miyaura5,7-DibromoquinolineK₂CO₃Toluene/H₂O-75Good yield for mono-arylation.[2]
PdCl₂(dppf)dppfSuzuki-Miyaura5,7-DibromoquinolineK₂CO₃1,4-Dioxane (B91453)9085Higher yield and selectivity compared to Pd(PPh₃)₄.[2]
Pd(OAc)₂ / P(o-tolyl)₃P(o-tolyl)₃Heck2-BromoquinolineEt₃NDMF100-Standard conditions for Heck coupling with bromoquinolines.[3]
Pd₂(dba)₃ / XPhosXPhosBuchwald-HartwigAryl BromideNaOtBuToluene100HighEfficient for C-N bond formation with a variety of amines.
Pd(OAc)₂ / BINAPBINAPBuchwald-HartwigAryl BromideCs₂CO₃Toluene100HighBidentate ligand showing good performance in amination reactions.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, adapted for this compound based on established procedures for similar substrates.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a procedure for the coupling of dibromoquinolines.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • To a Schlenk flask, add this compound, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture at 90°C for 12 hours with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Coupling Protocol

This protocol is based on a general procedure for the Heck reaction of bromoquinolines.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol)

  • Triethylamine (B128534) (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a sealed tube, dissolve this compound, alkene, Pd(OAc)₂, and P(o-tolyl)₃ in anhydrous DMF.

  • Add triethylamine to the mixture.

  • Seal the tube and heat the reaction mixture at 100°C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol describes a general method for the palladium-catalyzed amination of aryl halides.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry: Diagrams

To further aid in the understanding of these critical synthetic transformations, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar or N₂) Solvent->Inert Heat Heat & Stir (e.g., 90°C, 12h) Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Tree start Desired Bond Formation? C_C_bond C-C Bond start->C_C_bond C_N_bond C-N Bond start->C_N_bond coupling_partner Coupling Partner? C_C_bond->coupling_partner buchwald Buchwald-Hartwig Amination C_N_bond->buchwald boronic_acid Boronic Acid/ Ester coupling_partner->boronic_acid alkene Alkene coupling_partner->alkene suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki heck Heck Coupling alkene->heck

Caption: Decision tree for selecting a cross-coupling reaction.

References

The Tale of Two Settings: Bridging the Gap Between Benchtop and Biology for 7-Bromoisoquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the preclinical efficacy of 7-bromoisoquinoline derivatives reveals a promising, yet nuanced, journey from potent in vitro activity to tangible in vivo outcomes. While these compounds demonstrate significant promise in controlled laboratory settings, their translation into living systems underscores the complex interplay of pharmacokinetics and tumor microenvironments.

Derivatives of the this compound scaffold have emerged as a significant class of molecules in oncological research, primarily as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[1] The therapeutic strategy hinges on the concept of synthetic lethality, where inhibiting PARP in cancer cells with pre-existing DNA repair defects (like BRCA1/2 mutations) leads to cell death.[2] This guide provides a comparative overview of the in vitro and in vivo efficacy of representative this compound-based compounds, supported by experimental data and methodologies, to aid researchers and drug development professionals in navigating their preclinical evaluation.

In Vitro vs. In Vivo Efficacy: A Quantitative Comparison

The initial assessment of novel therapeutic compounds relies heavily on in vitro assays, which provide a controlled environment to determine direct cellular effects. However, the true potential of a drug candidate is only realized through in vivo studies, which introduce the complexities of a whole-organism system. The data presented below, synthesized from studies on potent isoquinoline-based PARP inhibitors, illustrates this critical transition.

Compound IDTargetIn Vitro Potency (IC50)Cell-Based Activity (EC50)In Vivo ModelTumor Growth Inhibition (TGI)
IQ-A PARP-12.5 nM15 nM (MCF-7 cells)MCF-7 Xenograft71.6% at 20 mg/kg
IQ-B PARP-1/25.1 nM32 nM (MDA-MB-436 cells)BRCA1-mutant PDX65% at 50 mg/kg
IQ-C PARP-11.8 nM12 nM (Capan-1 cells)Capan-1 Xenograft75% at 20 mg/kg

Note: The data presented are representative values for isoquinoline-based PARP inhibitors and are intended for comparative purposes.

The in vitro data consistently demonstrate high potency at the nanomolar level, indicating strong enzymatic inhibition and cellular activity.[2] Notably, the in vivo efficacy, while significant, does not always directly correlate with the in vitro potency. For instance, a compound with a slightly lower IC50 might exhibit superior tumor growth inhibition due to favorable pharmacokinetic properties such as better oral bioavailability and tumor penetration.[1] This highlights the indispensability of in vivo models to evaluate the holistic performance of a drug candidate.

The Path from Discovery to Preclinical Proof-of-Concept

The journey of a this compound-based compound from initial screening to in vivo validation follows a structured workflow. This process is designed to systematically evaluate the compound's potential and identify the most promising candidates for further development.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis (this compound Scaffold) B Biochemical Assays (PARP Enzyme Inhibition, IC50) A->B C Cell-Based Assays (Cytotoxicity in Cancer Cell Lines, EC50) B->C D Mechanism of Action Studies (Apoptosis, Cell Cycle Arrest) C->D E Pharmacokinetic Studies (ADME in Animal Models) D->E Lead Candidate Selection F Xenograft/PDX Model Studies (Tumor Growth Inhibition) E->F G Toxicity Studies F->G

Figure 1. A typical workflow for the discovery and evaluation of novel anticancer compounds.

The Underlying Mechanism: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for many this compound derivatives is the inhibition of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In cancers with defective homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death.

G cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell A DNA Single-Strand Break B PARP Activation A->B C DNA Repair B->C D Cell Survival C->D E DNA Single-Strand Break F PARP Inhibition (by Isoquinoline Derivative) E->F G Replication Fork Collapse (Double-Strand Break) E->G During Replication F->G H Defective HR Repair (due to BRCA mutation) G->H I Apoptosis H->I

Figure 2. A plausible signaling pathway for apoptosis induced by a this compound-based PARP inhibitor.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are outlines of key protocols used in the evaluation of these compounds.

In Vitro PARP-1 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the PARP-1 enzyme.

  • Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a colorimetric substrate.

  • Procedure:

    • A 96-well plate is coated with histones.

    • PARP-1 enzyme, activated DNA, and varying concentrations of the test compound are added to the wells.

    • The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.

    • The plate is incubated to allow for the poly(ADP-ribosyl)ation of histones.

    • The plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated ADP-ribose.

    • A colorimetric substrate is added, and the absorbance is measured.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, MDA-MB-468), cell culture medium, test compound, and MTT reagent.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).[3]

    • MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength.

    • The percentage of cell viability is calculated relative to untreated control cells, and EC50 values are determined.

In Vivo Xenograft Study
  • Objective: To evaluate the antitumor efficacy of the test compound in a living organism.

  • Materials: Immunocompromised mice (e.g., nude mice), human cancer cells (e.g., MCF-7), test compound, and vehicle control.

  • Procedure:

    • Human cancer cells are implanted subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The test compound is administered to the treatment group via a specific route (e.g., oral gavage) and schedule.[3] The control group receives the vehicle.

    • Tumor volume and body weight are measured regularly.[3]

    • At the end of the study, tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.

    • Western blot analysis of xenograft tumors can be performed to confirm changes in protein expression in vivo.[3]

References

The Pivotal Role of the 7-Position: A Comparative Guide to the Structure-Activity Relationship of 7-Bromoisoquinoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 7-Bromoisoquinoline derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of key kinases, supported by experimental data and detailed protocols.

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Modifications to this scaffold can dramatically alter a compound's therapeutic properties. The 7-bromo position, in particular, serves as a versatile chemical handle for introducing a variety of substituents, allowing for a systematic exploration of the SAR and the optimization of inhibitory activity against specific biological targets.[1]

Comparative Inhibitory Activity of 7-Substituted Isoquinoline Derivatives

A key study in this area investigated a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of Myosin Light Chain Kinase (MLCK) and Epidermal Growth Factor Receptor (EGFR) kinase.[3] The inhibitory effect of these molecules was found to be highly dependent on the nature of the substituent at the 7-position of the isoquinoline core.[3] The quantitative data from this study is summarized below.

Compound ID7-Substituent (R)MLCK IC50 (µM)EGFR IC50 (µM)
5a -Br> 100> 100
5b -Ph1.10.8
5c -4-MeOPh0.80.6
5d -4-FPh1.51.2
5e -4-CF3Ph2.52.0
5f -4-NH2Ph0.60.4
5g -Thien-2-yl1.81.5
5h -Pyrid-3-yl0.90.7
5i -CH=CHPh3.22.8
5j -CCPh4.53.5
5k -NHPh0.40.2
5l -NMePh0.70.5
5m -OPh2.82.2
5n -SPh3.12.6

Data sourced from Bioorganic & Medicinal Chemistry, 2011, 19(1), 429-39.[3]

Structure-Activity Relationship Insights

The data reveals several key SAR trends for this class of compounds:

  • Essentiality of Substitution: The parent 7-bromo compound (5a) was inactive, highlighting the necessity of a substituent at this position for kinase inhibition.[3]

  • Aromatic Substituents are Favorable: The introduction of various aryl and heteroaryl groups at the 7-position via Suzuki coupling resulted in potent inhibitors of both MLCK and EGFR.[3]

  • Impact of Phenyl Ring Substitution: Electron-donating groups (e.g., -OMe, -NH2) on the 7-phenyl ring generally enhanced potency, with the 4-aminophenyl derivative (5f) being one of the most active compounds.[3] In contrast, electron-withdrawing groups like -CF3 (5e) slightly decreased activity.[3]

  • Linker Atom Influence: The nature of the atom linking the 7-position to a phenyl group was critical. A direct C-N linkage (amino, 5k) afforded the most potent inhibitor in the series for both kinases.[3] This was followed by C-C (5b), C-NMe (5l), C-O (5m), and C-S (5n) linkages, with potency generally decreasing in that order.[3]

  • Alkynyl and Alkenyl Linkers: Extending the conjugation with vinyl (5i) or ethynyl (B1212043) (5j) linkers led to a decrease in inhibitory activity compared to a direct phenyl substitution.[3]

Visualizing the SAR Workflow

The process of synthesizing and evaluating these derivatives to establish the SAR can be visualized as a systematic workflow.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis Start This compound Scaffold Suzuki Suzuki Coupling Start->Suzuki Arylboronic acids Buchwald Buchwald-Hartwig Amination Start->Buchwald Anilines Other Other Coupling Reactions Start->Other Derivatives Library of 7-Substituted Derivatives Suzuki->Derivatives Buchwald->Derivatives Other->Derivatives Assay Kinase Inhibition Assays (MLCK, EGFR) Derivatives->Assay Data Collect IC50 Data Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Conclusion Identify Key Structural Features for Potency SAR->Conclusion

Caption: Workflow for SAR studies of this compound derivatives.

Signaling Pathway Context

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Inhibitors targeting EGFR block these signals, making them valuable in cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 7-Substituted Isoquinoline Derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for validating and comparing SAR data.

General Protocol for Kinase Inhibition Assay (MLCK and EGFR)

The inhibitory activity of the this compound derivatives was assessed using a standard in vitro kinase assay format.

  • Reagents and Materials:

    • Recombinant human MLCK or EGFR kinase domain.

    • Specific peptide substrate for each kinase.

    • Adenosine-5'-triphosphate (ATP), [γ-32P]ATP.

    • Test compounds (7-substituted isoquinoline derivatives) dissolved in Dimethyl Sulfoxide (DMSO).

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Phosphocellulose paper discs.

    • Scintillation counter.

  • Assay Procedure:

    • The kinase reaction is initiated by mixing the enzyme, peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.

    • The reaction is started by the addition of a mixture of ATP and [γ-32P]ATP.

    • The mixture is incubated for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose paper discs.

    • The paper discs are washed multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • The radioactivity retained on the discs, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

    • The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control reaction (with DMSO only).

    • IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The structure-activity relationship studies of this compound derivatives clearly demonstrate that the 7-position is a critical determinant of their kinase inhibitory activity.[3] By systematically modifying the substituent at this position, it is possible to fine-tune the potency against targets like MLCK and EGFR. Specifically, the presence of an amino linker to a substituted phenyl ring at the 7-position appears to be a highly favorable motif for potent kinase inhibition.[3] These findings provide a valuable roadmap for the rational design of next-generation isoquinoline-based inhibitors for therapeutic applications.

References

Benchmarking New Synthetic Methods for 7-Bromoisoquinoline Against Literature Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 7-Bromoisoquinoline is a crucial building block in the development of various pharmaceutical compounds. This guide provides an objective comparison of a new diazotization-based synthetic method for this compound against the established Pomeranz-Fritsch reaction, offering a clear overview of performance based on available data.

This comparison summarizes quantitative data in structured tables, provides detailed experimental methodologies for the key synthetic routes, and utilizes visualizations to illustrate the reaction pathways and comparative logic.

At a Glance: Comparison of Synthetic Methods

ParameterPomeranz-Fritsch Reaction (Literature Benchmark)New Diazotization Method
Overall Yield ~20%25%
Product Purity Often requires extensive purification to separate from 5-bromo isomer>95% after simple recrystallization
Key Challenge Formation of difficult-to-separate 5-bromoisoquinoline (B27571) isomerMulti-step synthesis requiring preparation of 7-aminoisoquinoline precursor
Reaction Conditions Strong acid (e.g., concentrated H₂SO₄), elevated temperaturesMild, non-aqueous, room temperature
Operational Simplicity Generally considered complex with challenging work-upDescribed as simple with straightforward post-treatment

Traditional Approach: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction has been the classical and most cited method for the synthesis of isoquinolines. However, when applied to the synthesis of this compound, it is known to suffer from significant drawbacks. The primary challenge is the co-formation of the 5-bromoisoquinoline isomer, which is notoriously difficult to separate from the desired 7-bromo product, leading to low isolated yields of the target molecule. Literature reports indicate that the yield for this compound via this method is typically around 20%.[1]

General Experimental Protocol (Based on Gensler's Procedure)

The synthesis of this compound via the Pomeranz-Fritsch reaction involves the condensation of 3-bromobenzaldehyde (B42254) with aminoacetaldehyde dimethyl acetal (B89532), followed by cyclization in the presence of a strong acid.

Step 1: Formation of the Schiff Base 3-Bromobenzaldehyde is reacted with aminoacetaldehyde dimethyl acetal in a suitable solvent, typically an alcohol, to form the corresponding Schiff base. This reaction is usually carried out at room temperature or with gentle heating.

Step 2: Acid-Catalyzed Cyclization The crude Schiff base is then subjected to cyclization using a strong acid, such as concentrated sulfuric acid. This step requires careful control of temperature and reaction time to promote the formation of the isoquinoline (B145761) ring. The reaction mixture is then typically quenched with a base and extracted to isolate the crude product mixture containing both 7- and 5-bromoisoquinoline.

Purification: Extensive chromatographic purification is generally required to separate the desired this compound from the 5-bromo isomer.

Pomeranz_Fritsch_Reaction cluster_0 Pomeranz-Fritsch Synthesis of this compound 3-Bromobenzaldehyde 3-Bromobenzaldehyde Schiff_Base Schiff Base Intermediate 3-Bromobenzaldehyde->Schiff_Base Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde_dimethyl_acetal->Schiff_Base Cyclization Acid-Catalyzed Cyclization (H₂SO₄) Schiff_Base->Cyclization Product_Mixture Mixture of 7- and 5-Bromoisoquinoline Cyclization->Product_Mixture Purification Chromatographic Purification Product_Mixture->Purification This compound This compound (~20% Yield) Purification->this compound Diazotization_Method cluster_1 Diazotization-Based Synthesis of this compound 7-Aminoisoquinoline 7-Aminoisoquinoline Diazotization Diazotization (tert-butyl nitrite) 7-Aminoisoquinoline->Diazotization Diazonium_Salt 7-Isoquinolinediazonium Salt Intermediate Diazotization->Diazonium_Salt Bromination Bromination (Benzyltrimethylammonium bromide) Diazonium_Salt->Bromination Crude_Product Crude this compound Bromination->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product This compound (25% Yield, >95% Purity) Recrystallization->Final_Product

References

A Comparative Analysis of the Antimicrobial Spectrum of Halo-Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Isoquinoline (B145761) and its derivatives have emerged as a promising class of compounds with a broad range of biological activities. This guide provides a comparative overview of the antimicrobial spectrum of various halo-isoquinolines, focusing on available quantitative data and the methodologies used to ascertain their efficacy. The data presented herein is compiled from multiple studies and is intended to serve as a resource for researchers engaged in the discovery and development of new antimicrobial drugs.

Data Presentation: Antimicrobial Activity of Halo-Isoquinolines

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected halo-isoquinolines against various microbial strains. The data is extracted from studies on different classes of isoquinoline derivatives, including alkynyl isoquinolines and isoquinoline sulfonamides. It is important to note that direct comparative studies across a wide range of halo-isoquinolines are limited, and the presented data is a synthesis of available research.

Compound ClassCompound/SubstituentMicroorganismStrainMIC (µg/mL)Reference
Alkynyl Isoquinolines 1-Chloro-isoquinoline (HSN490)Staphylococcus aureusMRSA>16[1][2]
Enterococcus faecalisVRE>16[1][2]
1-Fluoro-isoquinoline (HSN584)Staphylococcus aureusMRSA4[1][2]
Enterococcus faecalisVRE8[1][2]
Staphylococcus epidermidis-4-16[1][2]
Listeria monocytogenes-4-16[1][2]
Streptococcus pneumoniaeMethicillin-resistant4-8[1][2]
Isoquinoline Sulfonamides para-FluoroEscherichia coli-3.1[3]
UnsubstitutedEscherichia coli-6.25[3]
para-ChloroEscherichia coli-6.25[3]
Klebsiella pneumoniae-12.5[3]
Halogenated Phenyl Carbamates of THIQ 4-FluorophenylBacillus cereus--[4]
4-ChlorophenylBacillus cereus--[4]
Chlorinated Esters of THIQ ChlorobenzoateVarious Fungi--[4]
ChlorophenylpropanoateVarious Fungi--[4]

*Qualitative data indicates "remarkable bactericidal activity" and "greatest antifungal activity," but specific MIC values were not provided in the abstract.[4] THIQ: Tetrahydroisoquinoline.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental and standardized method for assessing the in vitro antimicrobial activity of a compound. The following protocol is a generalized representation of the broth microdilution method, as described in the cited literature.[2][5][6][7]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Antimicrobial Agent:

    • A stock solution of the test halo-isoquinoline compound is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

    • Serial twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi).

  • Inoculum Preparation:

    • The test microorganism is cultured overnight on an appropriate agar (B569324) medium.

    • Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted to achieve a final standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.[6]

  • Incubation:

    • The microtiter plate, now containing the serially diluted compound and the microbial inoculum, is incubated under appropriate conditions. For most bacteria, this is at 37°C for 18-24 hours under ambient atmospheric conditions. For fungi and specific bacteria, different incubation times, temperatures, or atmospheric conditions (e.g., 5% CO2) may be required.[7]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[6] This is typically assessed by visual inspection or by measuring the optical density at 600 nm (OD600).

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Test Compound Stock Dilutions Serial Dilutions in 96-well Plate Compound->Dilutions 2-fold dilutions Inoculation Inoculate Plate Dilutions->Inoculation Inoculum Standardized Microbial Inoculum Inoculum->Inoculation Incubation Incubate (e.g., 37°C, 24h) Inoculation->Incubation Read_Plate Read Plate (Visual/OD600) Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC Final_Result MIC Value Determine_MIC->Final_Result Lowest concentration with no growth

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Postulated Mechanism of Action for Antimicrobial Isoquinolines

While the precise mechanisms of action for many halo-isoquinolines are still under investigation, some studies suggest that they may interfere with essential cellular processes in bacteria. For instance, certain alkynyl isoquinolines are thought to perturb cell wall and nucleic acid biosynthesis[1][2], while some isoquinoline sulfonamides act as allosteric inhibitors of DNA gyrase[3].

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Resulting Effects Halo_Isoquinoline Halo-Isoquinoline Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Halo_Isoquinoline->DNA_Gyrase Allosteric Inhibition Cell_Wall Cell Wall Biosynthesis Halo_Isoquinoline->Cell_Wall Nucleic_Acid Nucleic Acid Synthesis Halo_Isoquinoline->Nucleic_Acid DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Cell_Wall_Disruption Disruption of Cell Wall Integrity Cell_Wall->Cell_Wall_Disruption Transcription_Translation_Inhibition Inhibition of Transcription/ Translation Nucleic_Acid->Transcription_Translation_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death Cell_Wall_Disruption->Bacterial_Cell_Death Transcription_Translation_Inhibition->Bacterial_Cell_Death

Caption: Postulated mechanisms of action for antimicrobial isoquinolines.

Concluding Remarks

The available data, though not exhaustive, suggests that halo-isoquinolines represent a promising scaffold for the development of novel antimicrobial agents. Different halogen substitutions and modifications to the isoquinoline core can significantly impact the antimicrobial spectrum and potency. In particular, fluoro- and chloro-substituted derivatives have demonstrated notable activity against clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains. Further research, including comprehensive structure-activity relationship (SAR) studies and direct comparative analyses of a wider range of halo-isoquinolines, is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 7-Bromoisoquinoline: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemicals like 7-Bromoisoquinoline are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the appropriate disposal of this compound, ensuring compliance and safety.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

In the event of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.

  • After skin contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.

  • After eye contact: Rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and seek medical attention.[1]

  • After ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.

Quantitative Data Summary

PropertyValueSource(s)
Chemical Formula C₉H₆BrN[2]
Molecular Weight 208.05 g/mol
Appearance Solid, white to yellow or orange powder/crystal[1]
Melting Point 67-72 °C
Flash Point 113 °C (235.4 °F) - closed cup
GHS Hazard Statements H315: Causes skin irritation[1][3]
H319: Causes serious eye irritation[1][3]
H335: May cause respiratory irritation[3]
Storage Class 11 - Combustible Solids

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. As a halogenated organic compound, it requires specific handling and disposal procedures, typically involving incineration at a regulated facility.

Experimental Protocol for Waste Segregation and Collection:

  • Identify Waste Stream: this compound is classified as a halogenated organic waste. It must be segregated from non-halogenated and other waste streams to prevent chemical reactions and ensure proper disposal.

  • Select Appropriate Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for "Halogenated Organic Wastes." The container must be compatible with the chemical.

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).

  • Collection of Waste:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust.

    • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be placed in the same "Halogenated Organic Wastes" container.

    • Solutions: If this compound is in a solvent, it should be collected in a designated liquid halogenated organic waste container. Do not mix with non-halogenated solvent waste.

  • Container Management: Keep the waste container securely closed when not in use. Store the container in a designated, well-ventilated, and secure waste accumulation area. Secondary containment is recommended to mitigate any potential leaks.

  • Arrange for Disposal: Once the container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a licensed hazardous waste contractor. Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Identify as Halogenated Organic Waste ppe->segregate container 3. Use Designated & Labeled 'Halogenated Organic Waste' Container segregate->container transfer 4. Transfer Waste to Container (Avoid Dust/Spills) container->transfer store 5. Store Container Securely in Ventilated Area transfer->store contact_ehs 6. Contact EHS for Pickup store->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 7-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Bromoisoquinoline. It outlines the necessary personal protective equipment (PPE), handling procedures, storage requirements, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (STOT SE 3)[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles/GlassesMust provide a complete seal around the eyes. If splashing is a risk, a face shield should be worn in addition to goggles.
Hand Protection Chemical-resistant GlovesNitrile gloves are a suitable option. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA long-sleeved lab coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be used.
Respiratory Protection Air-purifying RespiratorUse a NIOSH-approved respirator with appropriate cartridges if working in an area with poor ventilation or when dust generation is likely.
Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials and foodstuff containers.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Spill Cleanup Procedure:

  • Evacuate and Secure: Immediately evacuate the area and restrict access.

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.

  • Cleanup: Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh/Handle this compound C->D E Close Container After Use D->E J Spill Occurs D->J K Exposure Occurs D->K F Decontaminate Work Area E->F G Dispose of Waste in Labeled Container F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I L Follow Spill Cleanup Protocol J->L M Follow First Aid Measures K->M

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoisoquinoline
Reactant of Route 2
7-Bromoisoquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。